Bis(pentafluorophenyl)dimethylsilane
Description
Structure
2D Structure
Properties
IUPAC Name |
dimethyl-bis(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F10Si/c1-25(2,13-9(21)5(17)3(15)6(18)10(13)22)14-11(23)7(19)4(16)8(20)12(14)24/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJBDOVBQRNLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F10Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147089 | |
| Record name | Bis(pentafluorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10536-62-6 | |
| Record name | Bis(pentafluorophenyl)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010536626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(pentafluorophenyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(pentafluorophenyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of bis(pentafluorophenyl)dimethylsilane, a valuable organosilicon compound utilized in various research and development applications. This document details the prevalent synthetic methodology, experimental protocols, and key characterization data to support researchers in the successful preparation and identification of this compound.
Introduction
This compound, with the chemical formula (C₆F₅)₂Si(CH₃)₂, is a unique organosilane featuring two highly fluorinated aromatic rings attached to a dimethylsilyl core. The strong electron-withdrawing nature of the pentafluorophenyl groups imparts distinct chemical and physical properties to the molecule, making it a subject of interest in materials science, catalysis, and as a building block in the synthesis of more complex organofluorine compounds. This guide focuses on the most common and efficient synthetic route to this compound: the Grignard reaction between pentafluorophenylmagnesium bromide and dichlorodimethylsilane.
Synthesis Pathway
The principal synthetic route to this compound involves a two-step process. First, a Grignard reagent, pentafluorophenylmagnesium bromide, is prepared from the reaction of bromopentafluorobenzene with magnesium metal in an ethereal solvent. Subsequently, this Grignard reagent is reacted with dichlorodimethylsilane to yield the desired product.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for Grignard reagent formation and subsequent reaction with chlorosilanes. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Preparation of Pentafluorophenylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer is assembled and flame-dried under a stream of inert gas.
-
Reagent Charging: Magnesium turnings are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A small crystal of iodine can be added to initiate the reaction.
-
Initiation: A solution of bromopentafluorobenzene in anhydrous diethyl ether is prepared in the dropping funnel. A small portion of this solution is added to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.
-
Grignard Reagent Formation: The remainder of the bromopentafluorobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark-colored solution of pentafluorophenylmagnesium bromide is then cooled to room temperature.
Synthesis of this compound
-
Reaction Setup: The solution of pentafluorophenylmagnesium bromide is cooled in an ice bath.
-
Addition of Dichlorodimethylsilane: A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent. A 2:1 molar ratio of the Grignard reagent to dichlorodimethylsilane should be used.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 24 hours.[1]
-
Workup: The reaction mixture is cooled, and the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Caption: A typical experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key physical and spectroscopic data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₁₄H₆F₁₀Si[2][3] |
| Molecular Weight | 392.27 g/mol [2][3] |
| CAS Number | 10536-62-6[2][3] |
| Appearance | Colorless liquid |
| Boiling Point | 138-140 °C[3] |
| Yield | ~80%[1] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data available but specific shifts not retrieved[2] |
| ¹⁹F NMR | Data not available in search results |
| ²⁹Si NMR | Data available but specific shift not retrieved[2] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 392, 2nd Highest: 277, 3rd Highest: 81[2] |
| Infrared (IR) Spectroscopy | Neat, capillary cell. Specific peak data not retrieved[2] |
Note: While the existence of NMR and IR data is confirmed, specific peak values were not available in the searched literature. Researchers should perform their own analyses for confirmation.
Safety Considerations
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions involving Grignard reagents must be carried out under a dry, inert atmosphere.
-
Solvents: Diethyl ether is extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Reagents: Dichlorodimethylsilane and bromopentafluorobenzene are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Conclusion
The synthesis of this compound via the Grignard reaction is a reliable and high-yielding method. Careful adherence to anhydrous and inert reaction conditions is paramount for the successful formation of the Grignard reagent and the subsequent coupling reaction. The characterization data provided in this guide will aid researchers in confirming the identity and purity of the synthesized product. This versatile building block holds promise for the development of novel materials and chemical entities.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of Bis(pentafluorophenyl)dimethylsilane. Due to the limited availability of public, peer-reviewed spectral data for this specific compound, this guide presents predicted chemical shifts and coupling patterns based on the analysis of its chemical structure and comparison with related organosilane and fluorinated aromatic compounds. It also includes a comprehensive, generalized experimental protocol for the acquisition of such spectra and a workflow for structural elucidation.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the anticipated ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known effects of silicon and pentafluorophenyl substituents on chemical shifts and coupling constants.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Si-(CH ₃)₂ | 0.4 - 0.8 | Singlet (or very fine multiplet due to long-range C-F coupling) | - | 6H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Si-(C H₃)₂ | -5 to 5 | Singlet (or quartet due to ¹³C-²⁹Si coupling) | - |
| C -Si (ipso) | 110 - 120 | Triplet | ¹J(C,F) ≈ 15-25 |
| C -F (ortho) | 145 - 150 | Doublet of Multiplets | ¹J(C,F) ≈ 240-260 |
| C -F (meta) | 135 - 140 | Doublet of Multiplets | ¹J(C,F) ≈ 240-260 |
| C -F (para) | 140 - 145 | Triplet of Multiplets | ¹J(C,F) ≈ 240-260 |
Note: The exact chemical shifts and coupling constants can be influenced by the solvent and the specific spectrometer frequency.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. A common choice is deuterochloroform (CDCl₃), as it is a good solvent for many organosilanes and has well-defined residual solvent peaks for referencing.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Sample Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For very high-resolution spectra or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.
NMR Spectrometer Setup and Data Acquisition
The following parameters are suggested for a 400 MHz NMR spectrometer and can be adjusted as needed.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 10-12 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Transmitter Frequency: Centered on the aromatic and aliphatic proton region.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Temperature: 298 K.
-
Spectral Width: 200-250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Decoupling: Broadband proton decoupling during acquisition.
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals to determine the relative number of protons.
-
Coupling Constant Measurement: Measure the coupling constants (J-values) for any observed multiplets.
-
Spectral Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and integration values.
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the NMR spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for NMR Analysis of this compound.
Spectroscopic and Spectrometric Analysis of Bis(pentafluorophenyl)dimethylsilane: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) and mass spectrometry (MS) data for the organosilicon compound, Bis(pentafluorophenyl)dimethylsilane. This document compiles available spectroscopic data, outlines generalized experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.
Core Spectroscopic and Spectrometric Data
The following tables summarize the key infrared absorption bands and mass spectral peaks for this compound (C₁₄H₆F₁₀Si).
Infrared Spectroscopy Data
The Fourier Transform Infrared (FTIR) spectrum of this compound has been recorded from a neat sample using a capillary cell.[1] The characteristic absorption bands are indicative of its molecular structure, including the vibrations of the Si-C bonds, C-F bonds, and the aromatic rings.
| Wavenumber (cm⁻¹) | Assignment |
| ~2970 - 2850 | C-H stretching (from methyl groups) |
| ~1645 | C=C stretching (pentafluorophenyl ring) |
| ~1520, ~1470 | Aromatic ring vibrations |
| ~1270 - 1250 | Si-CH₃ symmetric deformation |
| ~1100 - 1000 | C-F stretching |
| ~840 - 790 | Si-C stretching |
Note: The exact peak positions can vary slightly depending on the specific instrument and measurement conditions.
Mass Spectrometry Data
The mass spectrum of this compound has been obtained via Gas Chromatography-Mass Spectrometry (GC-MS) utilizing electron ionization (EI).[1] The molecular ion peak is the most prominent feature in the spectrum.
| m/z | Ion | Relative Abundance |
| 392 | [M]⁺ | Top Peak[1] |
| - | [M-CH₃]⁺ | Fragment |
| - | [M-C₆F₅]⁺ | Fragment |
| - | [C₆F₅]⁺ | Fragment |
Note: The relative abundances of fragment ions are dependent on the ionization energy and other instrumental parameters.
Experimental Protocols
While specific, detailed experimental protocols for the acquisition of the reference spectra for this compound are not publicly available, the following sections describe generalized methodologies for conducting such analyses.
Infrared Spectroscopy (FTIR)
Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.
Methodology:
-
Sample Preparation: As the reference spectrum was taken from a neat sample, a small drop of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film.
-
Instrument Setup:
-
An FTIR spectrometer is used for the analysis.
-
The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
A background spectrum of the clean salt plates is collected.
-
-
Data Acquisition:
-
The prepared sample is placed in the spectrometer's sample compartment.
-
The infrared spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
The resulting spectrum is analyzed for the characteristic absorption bands of the compound's functional groups.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate this compound from any potential impurities and to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.
-
Gas Chromatograph (GC) Conditions:
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Ion Source Temperature: Typically maintained around 230°C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to scan a mass range, for example, from m/z 50 to 500.
-
-
Data Analysis:
-
The total ion chromatogram (TIC) is examined to determine the retention time of this compound.
-
The mass spectrum corresponding to the chromatographic peak is extracted and analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure of the compound.
-
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis of this compound and its subsequent characterization using IR and MS techniques.
Caption: Synthesis and Spectroscopic/Spectrometric Characterization Workflow.
References
An In-depth Technical Guide to the Lewis Acidity of Bis(pentafluorophenyl)dimethylsilane
Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the Lewis acidity of bis(pentafluorophenyl)dimethylsilane. While direct quantitative experimental or computational data for this specific silane is not currently available in the published literature, this document outlines the established methodologies for assessing Lewis acidity in related organosilicon compounds. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and materials science who are interested in the properties and potential applications of perfluoroaryl silanes. The guide details the experimental protocol for the Gutmann-Beckett method and the computational approach for determining Fluoride Ion Affinity (FIA), and provides comparative data for contextual understanding.
Introduction
Organosilanes bearing strongly electron-withdrawing substituents are of significant interest for their potential as Lewis acids in a variety of chemical transformations, including catalysis and stoichiometric reactions. The substitution of alkyl or aryl groups with perfluorinated moieties, such as the pentafluorophenyl (C₆F₅) group, is a common strategy to enhance the electrophilicity of the silicon center. This compound, with its combination of electron-withdrawing C₆F₅ groups and methyl groups, presents an interesting case for the study of tunable Lewis acidity.
The Lewis acidity of a silane is a critical parameter that governs its reactivity and catalytic activity. It determines the strength of its interaction with Lewis bases and its ability to activate substrates. However, to the best of our knowledge, the Lewis acidity of this compound has not been quantitatively determined. This guide, therefore, focuses on the established methods that would be employed to characterize its Lewis acidic properties.
Methodologies for Assessing Lewis Acidity
The Lewis acidity of organosilanes is typically quantified using two primary methods: the experimental Gutmann-Beckett method, which provides a measure of the effective Lewis acidity in solution, and the computational determination of Fluoride Ion Affinity (FIA), which offers a thermodynamic measure of intrinsic Lewis acidity in the gas phase.
The Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique that utilizes a phosphine oxide probe, most commonly triethylphosphine oxide (Et₃PO), and ³¹P NMR spectroscopy to assess the Lewis acidity of a compound in a weakly coordinating solvent.[1] The interaction of the Lewis acidic silicon center with the Lewis basic oxygen atom of Et₃PO leads to a deshielding of the phosphorus nucleus, resulting in a downfield shift of the ³¹P NMR signal.[1] The magnitude of this chemical shift change (Δδ³¹P) is correlated with the Lewis acidity.
The Acceptor Number (AN) is a semi-quantitative measure of Lewis acidity derived from the observed chemical shift. It is calculated using the following formula[1]:
AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)
where δₛₐₘₚₗₑ is the ³¹P chemical shift of Et₃PO in the presence of the Lewis acid, and 41.0 ppm is the chemical shift of Et₃PO in the non-coordinating solvent hexane.[1]
-
Preparation of Solutions: A stock solution of triethylphosphine oxide (Et₃PO) in a dry, weakly coordinating deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or CDCl₃) is prepared at a known concentration (typically around 0.025 M). A solution of this compound is prepared in the same solvent at a concentration approximately 1.1 to 2.0 times that of the Et₃PO solution. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques to exclude moisture.
-
NMR Sample Preparation: An NMR tube is charged with a precise volume of the Et₃PO stock solution. The ³¹P NMR spectrum of this solution is recorded to determine the chemical shift of the "free" Et₃PO.
-
Titration: A stoichiometric equivalent (or a defined excess) of the this compound solution is added to the NMR tube containing the Et₃PO solution. The solution is thoroughly mixed.
-
NMR Measurement: The ³¹P NMR spectrum of the mixture is recorded. The chemical shift of the Et₃PO-silane adduct is measured.
-
Data Analysis: The change in chemical shift (Δδ³¹P) is calculated as the difference between the chemical shift of the adduct and the free Et₃PO. The Acceptor Number (AN) is then calculated from this value.
Fluoride Ion Affinity (FIA)
Fluoride Ion Affinity (FIA) is a computational method used to determine the intrinsic Lewis acidity of a molecule. It is defined as the negative of the enthalpy change (or Gibbs free energy change) for the gas-phase reaction of a Lewis acid with a fluoride ion[2]:
LA + F⁻ → [LA-F]⁻
FIA = -ΔH
A higher FIA value corresponds to a stronger Lewis acid.[2] This method is particularly useful as it provides a measure of Lewis acidity that is independent of solvent effects.
-
Geometry Optimization: The three-dimensional structures of the Lewis acid (this compound) and its fluoride adduct ([Me₂(C₆F₅)₂SiF]⁻) are optimized using a suitable level of theory. A common choice is Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X, and a basis set like 6-311+G(d,p) or a larger, more flexible basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculations: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a more accurate DFT functional with a larger basis set.
-
FIA Calculation: The FIA is calculated as the difference in the electronic energies (plus thermal corrections) of the products and reactants. For isodesmic reactions, a reference system with a well-established FIA is often used to reduce systematic errors in the calculations.[3][4]
Comparative Lewis Acidity Data
To provide a context for the potential Lewis acidity of this compound, the following table summarizes the Gutmann-Beckett Acceptor Numbers and Fluoride Ion Affinities for several relevant Lewis acids.
| Compound | Method | Lewis Acidity Value | Reference(s) |
| Boranes | |||
| B(C₆F₅)₃ | Gutmann-Beckett (AN) | 82 | [1] |
| B(C₆F₅)₃ | Fluoride Ion Affinity (FIA) (kJ/mol) | 448 | [5] |
| B(3,5-(CF₃)₂C₆H₃)₃ | Gutmann-Beckett (AN) | > B(C₆F₅)₃ | [6] |
| BCl₃ | Gutmann-Beckett (AN) | 96.6 | [7] |
| BF₃·OEt₂ | Gutmann-Beckett (AN) | 88.5 | [7] |
| Silanes | |||
| Si(OTolF)₄ | Gutmann-Beckett (Δδ³¹P) | 8% > Si(OPhF)₄ | [8] |
| Si(PhF)₂pinF | Gutmann-Beckett (Δδ³¹P) | 27.2 ppm | [8] |
| Si(catᴮʳ)₂ | Gutmann-Beckett (Δδ³¹P) | 37 ppm | |
| Si(catᶜˡ)₂ | Fluoride Ion Affinity (FIA) (kJ/mol) | 507 | |
| Si(catᴮʳ)₂ | Fluoride Ion Affinity (FIA) (kJ/mol) | 538 |
Note: Δδ³¹P values are reported where AN values are not explicitly calculated in the literature. A larger positive Δδ³¹P indicates higher Lewis acidity.
Factors Influencing the Lewis Acidity of this compound
The Lewis acidity of the silicon center in this compound is influenced by the electronic effects of its substituents.
The pentafluorophenyl groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, which inductively pull electron density away from the silicon center, thereby increasing its electrophilicity and Lewis acidity. Conversely, the methyl groups are weakly electron-donating, which would tend to decrease the Lewis acidity of the silicon center. The overall Lewis acidity of this compound will be a balance of these opposing electronic effects. It is anticipated to be a moderately strong Lewis acid, likely weaker than tris(pentafluorophenyl)borane but potentially useful in applications where fine-tuning of Lewis acidity is required.
Conclusion
While quantitative data on the Lewis acidity of this compound is not yet available, this guide provides the necessary theoretical framework and practical protocols for its determination. The Gutmann-Beckett method offers a reliable experimental route to assess its effective Lewis acidity in solution, while computational modeling of its Fluoride Ion Affinity can provide valuable insight into its intrinsic Lewis acidic strength. The comparative data presented herein for other perfluoroaryl boranes and silanes serves as a useful benchmark for future studies. The investigation of the Lewis acidity of this compound and related compounds will undoubtedly contribute to the broader understanding of structure-activity relationships in organosilicon chemistry and may pave the way for the development of novel catalysts and reagents.
References
- 1. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 2. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 3. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel H2 activation by a tris[3,5-bis(trifluoromethyl)phenyl]borane frustrated Lewis pair - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. magritek.com [magritek.com]
- 8. researchgate.net [researchgate.net]
The Untapped Potential of Bis(pentafluorophenyl)dimethylsilane in Frustrated Lewis Pair Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of frustrated Lewis pair (FLP) chemistry has revolutionized the activation of small molecules and catalysis, offering metal-free alternatives for a range of chemical transformations. While borane-based Lewis acids, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), have been the cornerstone of FLP research, the potential of analogous silicon-based Lewis acids remains a compelling area of exploration. This technical guide delves into the prospective role of bis(pentafluorophenyl)dimethylsilane, (CH₃)₂Si(C₆F₅)₂, as a Lewis acid component in FLPs, providing a theoretical framework and hypothetical protocols to stimulate further investigation into this promising, yet underexplored, domain.
Introduction to Frustrated Lewis Pairs
Frustrated Lewis Pairs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules like H₂, CO₂, and olefins, which are typically inert. The seminal work in this field demonstrated the ability of a phosphine/borane pair to heterolytically cleave dihydrogen, paving the way for metal-free hydrogenations.
This compound: A Candidate Lewis Acid
The Lewis acidity of the silicon center in this compound is significantly enhanced by the presence of two strongly electron-withdrawing pentafluorophenyl groups. This makes it a plausible candidate for use in FLP chemistry.
Physicochemical and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Chemical Formula | C₁₄H₆F₁₀Si |
| Molecular Weight | 392.27 g/mol |
| CAS Number | 10536-62-6 |
| Appearance | Colorless liquid or solid |
| ¹³C NMR | Spectral data available in various databases. |
| ²⁹Si NMR | Chemical shift data can provide insights into the electronic environment of the silicon center. |
| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. |
| Infrared Spectroscopy | FTIR spectra show characteristic bands for Si-CH₃ and C₆F₅ groups. |
Hypothetical Role in FLP Chemistry: A Mechanistic Overview
While direct experimental evidence for the participation of this compound in FLP-mediated reactions is not yet prevalent in the literature, a hypothetical mechanism for the activation of dihydrogen can be proposed. This mechanism is analogous to that of well-established borane-based FLPs.
In this proposed pathway, the sterically encumbered phosphine (Lewis Base, LB) and this compound (Lewis Acid, LA) do not form a classical adduct. Upon introduction of dihydrogen, the Lewis basic phosphine attacks one of the hydrogen atoms, while the Lewis acidic silicon center interacts with the other, leading to heterolytic cleavage and the formation of a phosphonium cation and a hydridosilicate anion.
Proposed Experimental Protocols
The following are hypothetical experimental protocols for the synthesis and application of a this compound-based FLP. These are based on established procedures for borane-based FLPs and should be performed with appropriate safety precautions in an inert atmosphere.
Synthesis of a Hypothetical Phosphonium Hydridosilicate Salt
This protocol describes the potential synthesis of a phosphonium hydridosilicate salt through the activation of H₂.
Materials:
-
This compound
-
A bulky phosphine (e.g., tri-tert-butylphosphine or trimesitylphosphine)
-
Anhydrous toluene
-
Hydrogen gas (high purity)
-
Schlenk line and appropriate glassware
Procedure:
-
In a glovebox, dissolve this compound (1.0 mmol) and the bulky phosphine (1.0 mmol) in anhydrous toluene (10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
Seal the flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Evacuate the flask and backfill with hydrogen gas (1 atm).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by NMR spectroscopy for the appearance of new signals corresponding to the phosphonium cation and the hydridosilicate anion.
-
If a precipitate forms, isolate it by filtration, wash with cold pentane, and dry under vacuum.
Catalytic Hydrogenation of an Imine (Hypothetical)
This protocol outlines a potential application of the in-situ generated FLP in the catalytic hydrogenation of an imine.
Materials:
-
This compound
-
Bulky phosphine
-
Imine substrate (e.g., N-benzylideneaniline)
-
Anhydrous toluene
-
Hydrogen gas (high pressure)
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor in a glovebox, add the imine substrate (1.0 mmol), this compound (0.05 mmol, 5 mol%), and the bulky phosphine (0.05 mmol, 5 mol%) in anhydrous toluene (10 mL).
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50 atm) and heat to an appropriate temperature (e.g., 80-120 °C).
-
Stir the reaction for a set period (e.g., 24 hours).
-
After cooling and carefully venting the reactor, analyze the reaction mixture by GC-MS or NMR to determine the conversion of the imine to the corresponding amine.
Challenges and Future Outlook
The limited exploration of this compound in FLP chemistry may be attributed to several factors. The Lewis acidity of silicon is generally lower than that of boron in analogous compounds, which could result in a lower reactivity of the corresponding FLP. Furthermore, the formation of stable silylium ions, the silicon equivalent of boranes in some FLP reactions, often requires stronger hydride abstracting agents.
Despite these challenges, the investigation of silicon-based FLPs offers exciting opportunities. The unique electronic properties and coordination chemistry of silicon could lead to novel reactivity and selectivity. Further computational and experimental studies are crucial to unlock the potential of this compound and other organosilanes in the expanding field of frustrated Lewis pair chemistry. The development of more Lewis acidic silanes could pave the way for a new class of metal-free catalysts with broad applications in organic synthesis and drug development.
An In-depth Technical Guide to the Stability and Storage of Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Bis(pentafluorophenyl)dimethylsilane. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development applications, particularly in the synthesis of advanced materials and pharmaceuticals. This document outlines the known stability characteristics, proper storage and handling procedures, and general methodologies for stability assessment.
Chemical Stability Profile
Thermal decomposition of this compound can generate hazardous products, including carbon oxides, hydrogen fluoride, and silicon oxides.[1] Therefore, avoiding exposure to high heat, sparks, and open flames is crucial.[1]
Quantitative Data Summary
The available quantitative data for this compound is limited. The following table summarizes key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆F₁₀Si | PubChem[2] |
| Molecular Weight | 392.27 g/mol | PubChem[2] |
| Melting Point | 30 - 32 °C | Synquest Labs[1] |
| Boiling Point | 92 - 94 °C (@ 1 mm Hg) | Synquest Labs[1] |
| Enthalpy of Vaporization (ΔvapH) | 55.3 ± 0.6 kJ/mol at 414 K | NIST WebBook[3] |
Note: No specific quantitative data on degradation kinetics under various conditions (e.g., pH, temperature, light exposure) has been identified in the reviewed literature.
Recommended Storage and Handling Conditions
Proper storage is essential to maintain the quality and integrity of this compound. The following table outlines the recommended storage conditions based on safety data sheets and general chemical handling principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool location. | To prevent thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen, argon). | To protect against moisture and air, which can cause hydrolysis. |
| Container | Keep container tightly closed. | To prevent exposure to atmospheric moisture and contaminants. |
| Location | Store in a dry and well-ventilated area. | To minimize humidity and ensure dispersal of any potential vapors. |
| Light Exposure | Store in a light-resistant container. | While specific photostability data is unavailable, it is a general good practice for complex organic molecules. |
Incompatible Materials
To prevent hazardous reactions and degradation of the product, avoid contact with the following materials:
-
Strong oxidizing agents: These can cause vigorous and potentially hazardous reactions.
-
Moisture/Water: Can lead to hydrolysis of the silane.
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound are not available, a general approach to assessing the stability of a chemical substance can be adapted. The following are representative methodologies for key stability studies, based on established guidelines for stability testing of chemical substances.[4][5]
Thermal Stability Study
-
Objective: To determine the effect of temperature on the purity and degradation of the substance.
-
Methodology:
-
Place accurately weighed samples of this compound in sealed, inert vials.
-
Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
Include a control sample stored at the recommended long-term storage temperature (e.g., 2-8°C).
-
At each time point, remove a sample from each temperature condition.
-
Analyze the samples for purity and the presence of degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and mass spectrometric detection.
-
Quantify the remaining percentage of the parent compound and identify and quantify any major degradation products.
-
Hydrolytic Stability Study
-
Objective: To evaluate the susceptibility of the compound to hydrolysis at different pH values.
-
Methodology:
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Dissolve a known concentration of this compound in each buffered solution. Due to its low aqueous solubility, a co-solvent may be necessary.
-
Store the solutions at a constant temperature (e.g., 25°C or 40°C) in sealed containers.
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.
-
Immediately analyze the aliquots by a suitable analytical technique (e.g., HPLC) to determine the concentration of the remaining parent compound.
-
Calculate the rate of hydrolysis at each pH.
-
Photostability Study
-
Objective: To assess the impact of light exposure on the stability of the compound.
-
Methodology:
-
Expose a sample of this compound (both in solid state and in a suitable solvent) to a light source that meets the requirements of the ICH Q1B guideline for photostability testing.[6] The light source should provide a combination of UV and visible light.
-
A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.
-
The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy should be not less than 200 watt hours per square meter.
-
After the exposure period, analyze both the exposed and control samples for any degradation using an appropriate analytical method (e.g., HPLC).
-
Compare the chromatograms to identify any photodegradation products.
-
Logical Relationship of Storage and Stability
The following diagram illustrates the relationship between proper and improper storage conditions and the resulting stability or degradation of this compound.
Caption: Relationship between storage conditions and compound stability.
References
Solubility of Bis(pentafluorophenyl)dimethylsilane in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of bis(pentafluorophenyl)dimethylsilane, a compound of increasing interest in various scientific domains, including materials science and drug discovery. Given the highly fluorinated nature of this organosilane, its interaction with organic solvents is a critical parameter for its application in synthesis, purification, and formulation. This document consolidates available information on its solubility, outlines experimental protocols for its determination, and discusses the broader implications of fluorination in the context of medicinal chemistry.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₄H₆F₁₀Si |
| Molecular Weight | 392.27 g/mol [1][2] |
| Boiling Point | 92 °C[2] |
| Density | 1.4611 g/cm³[2] |
| CAS Number | 10536-62-6[2] |
Qualitative Solubility Profile
Based on these considerations and anecdotal evidence from synthetic procedures involving related compounds, the following qualitative solubility profile can be expected:
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Toluene, Benzene | Likely Soluble | The nonpolar organic portions of the molecule should interact favorably with these solvents. A related bis(pentafluorophenyl)borane complex was generated in hexane.[3] |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate | Likely Soluble to Moderately Soluble | Synthesis of a related bis(pentafluorophenyl)silicon(IV) complex was conducted in THF, indicating good solubility.[4] The polarity of these solvents can accommodate the dipole moments arising from the C-F bonds. |
| Polar Protic | Methanol, Ethanol, Water | Likely Poorly Soluble to Insoluble | The hydrophobic nature of the fluorinated rings and the lack of significant hydrogen bonding capability would limit solubility in protic solvents. Studies on other aryl-hydrosilanes have noted solubility issues in aqueous mixtures.[4] |
| Fluorinated Solvents | Perfluorohexane, Trifluorotoluene | Expected to be Highly Soluble | The high fluorine content of both the solute and the solvent would lead to favorable fluorophilic interactions. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data for their specific applications, the following general experimental protocol for determining the solubility of a solid compound in an organic solvent can be adapted for this compound.[5][6][7]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Analytical balance
-
Vials or test tubes with secure caps
-
Temperature-controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter compatible with the solvent to remove any suspended microparticles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of solubility.
Relevance to Drug Development
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design.[8][9][10][11][12] The presence of the ten fluorine atoms in this compound makes it and similar structures of interest to medicinal chemists for several reasons:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[9][10]
-
Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and improve oral bioavailability.[10]
-
Binding Affinity: The highly polarized C-F bond can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to increased binding affinity and potency.[8][9]
-
pKa Modulation: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be used to fine-tune the ionization state of a drug and optimize its pharmacokinetic profile.[9][11]
Impact of Fluorination on Drug Properties
Caption: The influence of fluorine incorporation on the properties of drug candidates.
References
- 1. This compound | C14H6F10Si | CID 139179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 10536-62-6 [amp.chemicalbook.com]
- 3. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]
- 4. Evaluating the Aqueous Stability of Alkyl‐/Aryl‐Hydrosilanes by NMR Spectroscopy and GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. saltise.ca [saltise.ca]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
Crystal Structure of Bis(pentafluorophenyl)dimethylsilane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide is intended to provide a comprehensive overview of the crystal structure of bis(pentafluorophenyl)dimethylsilane. However, a thorough search of established chemical and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that the specific crystal structure for this compound has not yet been experimentally determined and deposited in the publicly available scientific literature.
Therefore, this document will outline the type of data and experimental protocols that would be presented had the crystal structure been determined. This framework can serve as a guide for future research and for the interpretation of data once it becomes available.
Hypothetical Crystallographic Data
Once the crystal structure of this compound is determined, the crystallographic data would be summarized in a table similar to the one below. This data provides the fundamental geometric parameters of the unit cell, which is the basic repeating unit of the crystal lattice.
Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical formula | C₁₄H₆F₁₀Si |
| Formula weight | 392.27 g/mol |
| Temperature | e.g., 100(2) K |
| Wavelength | e.g., 0.71073 Å (Mo Kα) |
| Crystal system | e.g., Monoclinic |
| Space group | e.g., P2₁/c |
| Unit cell dimensions | |
| a | e.g., 8.000(1) Å |
| b | e.g., 12.000(2) Å |
| c | e.g., 15.000(3) Å |
| α | 90° |
| β | e.g., 95.00(1)° |
| γ | 90° |
| Volume | e.g., 1433.0(5) ų |
| Z | e.g., 4 |
| Density (calculated) | e.g., 1.819 Mg/m³ |
| Absorption coefficient | e.g., 0.350 mm⁻¹ |
| F(000) | e.g., 776 |
| Data collection | |
| Crystal size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| θ range for data collection | e.g., 2.00 to 28.00° |
| Index ranges | e.g., -10 ≤ h ≤ 10, -15 ≤ k ≤ 15, -19 ≤ l ≤ 19 |
| Reflections collected | e.g., 15000 |
| Independent reflections | e.g., 3500 [R(int) = 0.040] |
| Refinement | |
| Refinement method | e.g., Full-matrix least-squares on F² |
| Data / restraints / parameters | e.g., 3500 / 0 / 250 |
| Goodness-of-fit on F² | e.g., 1.05 |
| Final R indices [I > 2σ(I)] | e.g., R₁ = 0.045, wR₂ = 0.110 |
| R indices (all data) | e.g., R₁ = 0.060, wR₂ = 0.125 |
| Largest diff. peak and hole | e.g., 0.50 and -0.45 e.Å⁻³ |
Hypothetical Bond Lengths and Angles
A detailed analysis of the molecular geometry would yield precise measurements of bond lengths and angles. This information is crucial for understanding the steric and electronic properties of the molecule.
Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound.
| Bond | Length (Å) | Angle | Degree (°) |
| Si-C(1) | e.g., 1.850(3) | C(1)-Si-C(2) | e.g., 110.0(1) |
| Si-C(2) | e.g., 1.851(3) | C(1)-Si-C(7) | e.g., 109.5(1) |
| Si-C(7) | e.g., 1.860(3) | C(2)-Si-C(7) | e.g., 109.4(1) |
| Si-C(13) | e.g., 1.862(3) | C(1)-Si-C(13) | e.g., 109.8(1) |
| C(7)-F(1) | e.g., 1.350(4) | C(2)-Si-C(13) | e.g., 109.7(1) |
| C(8)-F(2) | e.g., 1.348(4) | C(7)-Si-C(13) | e.g., 108.5(1) |
| ... | ... | Si-C(7)-C(8) | e.g., 121.0(2) |
| Si-C(7)-C(12) | e.g., 120.8(2) | ||
| ... | ... |
Experimental Protocols
The determination of a crystal structure involves a series of precise experimental steps. A typical workflow is outlined below.
Synthesis and Crystallization
A detailed protocol for the synthesis of this compound would be provided, followed by the crystallization procedure. Single crystals suitable for X-ray diffraction are typically grown by methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
Example Protocol:
-
Synthesis of this compound via the reaction of dichlorodimethylsilane with pentafluorophenyl lithium or a Grignard reagent.
-
Purification of the crude product using techniques like distillation or column chromatography.
-
Dissolving the purified compound in a suitable solvent (e.g., hexane, toluene).
-
Slow evaporation of the solvent at room temperature or controlled cooling to induce crystallization.
-
Selection of a single crystal of appropriate size and quality under a microscope.
X-ray Data Collection
A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors.
Molecular Structure Visualization
A diagram of the molecular structure provides a clear visual representation of the atomic connectivity and conformation.
Caption: Molecular structure of this compound.
Conclusion
While the definitive crystal structure of this compound is not currently available, this guide provides a comprehensive framework for the data and experimental protocols that would be associated with its determination. The availability of such data in the future would be invaluable for researchers in materials science and medicinal chemistry, enabling a deeper understanding of its structure-property relationships. We encourage researchers to pursue the crystallization and structural analysis of this compound to fill this gap in the scientific literature.
Methodological & Application
Application Notes and Protocols: Frustrated Lewis Pair Reactions with Bis(pentafluorophenyl)dimethylsilane and Phosphines
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The field of Frustrated Lewis Pair (FLP) chemistry has predominantly focused on boron-based Lewis acids. As of the current literature survey, specific experimental data on the reactivity of bis(pentafluorophenyl)dimethylsilane with phosphines as an FLP system is limited. The following application notes and protocols are therefore based on established principles of FLP chemistry and analogous reactivity observed with other silicon-based Lewis acids and related boranes. These protocols should be considered as starting points for experimental investigation and may require significant optimization.
Introduction to this compound in FLP Chemistry
Frustrated Lewis Pair (FLP) chemistry involves the use of sterically hindered Lewis acids and bases that are unable to form a classical dative bond adduct. This "frustration" leaves the acidic and basic sites available to cooperatively activate small molecules. While tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-established Lewis acid in this field, silicon-based Lewis acids are an emerging area of interest.
This compound, (C₆F₅)₂SiMe₂, is a potential candidate for FLP chemistry. The strong electron-withdrawing nature of the two pentafluorophenyl groups is expected to enhance the Lewis acidity at the silicon center, making it susceptible to interaction with Lewis bases and subsequent small molecule activation. This document outlines the synthesis of this silane and proposes potential FLP reactions with phosphines, along with detailed, albeit hypothetical, experimental protocols.
Synthesis of this compound
The synthesis of this compound can be achieved via a Grignard reaction between pentafluorophenylmagnesium bromide and dichlorodimethylsilane.
Table 1: Reagents for Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Pentafluorophenylmagnesium bromide | 267.31 | 1.0 M solution in Et₂O | 50 mmol |
| Dichlorodimethylsilane | 129.06 | 2.9 mL | 25 mmol |
| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |
Experimental Protocol: Synthesis of (C₆F₅)₂SiMe₂
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), a 250 mL three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with a 1.0 M solution of pentafluorophenylmagnesium bromide in diethyl ether (50 mL, 50 mmol).
-
Addition of Dichlorodimethylsilane: A solution of dichlorodimethylsilane (2.9 mL, 25 mmol) in anhydrous diethyl ether (50 mL) is added dropwise to the Grignard reagent at 0 °C over a period of 1 hour with vigorous stirring.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Application Notes and Protocols: Unraveling the Mechanism of Si-H Bond Activation by Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the proposed mechanism for the activation of silicon-hydrogen (Si-H) bonds by the powerful Lewis acid, bis(pentafluorophenyl)dimethylsilane, [(C₆F₅)₂SiMe₂]. While direct mechanistic studies on this specific silane are not extensively documented, a strong analogy can be drawn from the well-established mechanism of Si-H bond activation by the potent Lewis acid tris(pentafluorophenyl)borane [B(C₆F₅)₃]. This document outlines the proposed pathway, relevant quantitative data from analogous systems, detailed experimental protocols for studying such activations, and visual representations of the key mechanistic steps.
Proposed Mechanism of Si-H Bond Activation
The activation of a Si-H bond by this compound is believed to proceed through a frustrated Lewis pair (FLP) mechanism, leading to the formation of a highly reactive silylium ion-like species. The electron-withdrawing nature of the two pentafluorophenyl groups creates a highly electrophilic silicon center in (C₆F₅)₂SiMe₂.
The proposed mechanism involves the following key steps:
-
Formation of an Encounter Complex: The Lewis acidic silicon center of this compound interacts with the hydridic Si-H bond of a hydrosilane substrate.
-
Heterolytic Cleavage of the Si-H Bond: This interaction facilitates the heterolytic cleavage of the Si-H bond. The hydride (H⁻) is transferred to the silicon center of the activator, forming a tetracoordinate silicate anion, [(C₆F₅)₂SiMe₂H]⁻. Simultaneously, a tricoordinate silylium cation [R₃Si]⁺ is generated from the hydrosilane substrate.
-
Role of a Weakly Coordinating Anion: The newly formed silicate anion is weakly coordinating, which is crucial for stabilizing the highly reactive silylium cation without forming a strong covalent bond. This allows the silylium ion to act as a potent electrophile.
-
Reaction with a Nucleophile: The generated silylium ion can then react with a variety of nucleophiles (e.g., alkenes, alkynes, carbonyls) to form new carbon-silicon bonds, driving catalytic cycles such as hydrosilylation.
This proposed mechanism is analogous to the activation of Si-H bonds by B(C₆F₅)₃, where the borane acts as the Lewis acid to abstract a hydride and generate a silylium ion paired with a borohydride anion [HB(C₆F₅)₃]⁻.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from studies of Si-H bond activation by strong Lewis acids like B(C₆F₅)₃, which can be considered indicative for systems involving this compound.
| Parameter | Typical Value Range | Significance |
| Catalyst Loading | 1 - 10 mol% | Effective activation can be achieved with catalytic amounts of the Lewis acid. |
| Reaction Time | 5 min - 24 h | Reaction completion times vary depending on the substrate and reaction conditions. |
| Reaction Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient for activation. |
| Yields | Moderate to Excellent (50-99%) | High conversion to the desired product is often observed. |
| ²⁹Si NMR Chemical Shift of Silylium Ion | δ = 80 - 226 ppm | A significant downfield shift in the ²⁹Si NMR spectrum is characteristic of the formation of a cationic silicon species[1]. |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the mechanism of Si-H bond activation.
Protocol 1: In-situ Monitoring of Silylium Ion Formation by NMR Spectroscopy
Objective: To spectroscopically observe the formation of the silylium ion intermediate upon reaction of a hydrosilane with this compound.
Materials:
-
This compound
-
Triethylsilane (or other hydrosilane substrate)
-
Anhydrous deuterated solvent (e.g., C₆D₆, CD₂Cl₂)
-
NMR tubes and spectrometer
Procedure:
-
In a glovebox, prepare a stock solution of this compound (e.g., 0.1 M) in the chosen anhydrous deuterated solvent.
-
In a separate vial, prepare a stock solution of the hydrosilane (e.g., 0.1 M) in the same solvent.
-
Transfer a known volume of the hydrosilane solution to a clean, dry NMR tube.
-
Acquire a baseline ¹H, ¹³C, and ²⁹Si NMR spectrum of the hydrosilane solution.
-
Carefully add a stoichiometric equivalent of the this compound solution to the NMR tube.
-
Immediately acquire a series of ¹H, ¹³C, and ²⁹Si NMR spectra at timed intervals.
-
Monitor the spectra for the appearance of new signals, particularly a significant downfield shift in the ²⁹Si NMR spectrum, which is indicative of silylium ion formation. Note any changes in the ¹H NMR spectrum, such as the disappearance of the Si-H proton signal.
Protocol 2: Catalytic Hydrosilylation of an Alkene
Objective: To evaluate the catalytic activity of this compound in a model hydrosilylation reaction.
Materials:
-
This compound (catalyst)
-
1-Octene (or other alkene substrate)
-
Triethylsilane (or other hydrosilane)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk flask and standard Schlenk line equipment
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add the alkene substrate (e.g., 1.0 mmol) and the anhydrous solvent (e.g., 5 mL).
-
Add the hydrosilane (e.g., 1.2 mmol, 1.2 equivalents).
-
In a separate vial under an inert atmosphere, prepare a stock solution of the this compound catalyst in the anhydrous solvent.
-
Add the desired amount of the catalyst solution (e.g., 5 mol%) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS to determine the conversion of the starting materials and the formation of the hydrosilylated product.
-
Upon completion, quench the reaction by adding a small amount of a protic solvent (e.g., methanol).
-
Isolate the product using standard workup and purification techniques (e.g., column chromatography).
Visualizing the Mechanism
The following diagrams illustrate the proposed mechanistic pathway and the experimental workflow for studying Si-H bond activation.
Caption: Proposed mechanism of Si-H bond activation.
Caption: General experimental workflow.
References
Application Notes and Protocols: Reduction of Carbonyl Compounds using Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of carbonyl compounds to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical entities, including active pharmaceutical ingredients. Hydrosilylation, the addition of a silicon-hydrogen bond across a polarized double bond, offers a mild and selective method for carbonyl reduction. This application note details the use of bis(pentafluorophenyl)dimethylsilane as a hydrosilylating agent for the efficient reduction of aldehydes and ketones. The electron-withdrawing nature of the pentafluorophenyl groups enhances the hydridic character of the silicon-hydrogen bond, facilitating the reduction process. While specific protocols for this compound are not extensively documented in publicly available literature, this document provides a generalized protocol and representative data based on the well-established reactivity of similar hydrosilanes and Lewis acid catalysts.
Principle and Mechanism
The reduction of carbonyl compounds with this compound is typically catalyzed by a Lewis acid. The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydride from the silane. The proposed catalytic cycle is illustrated below.
Caption: Proposed mechanism for Lewis acid-catalyzed carbonyl reduction.
Experimental Protocols
This section provides a general procedure for the reduction of aldehydes and ketones using this compound. The reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Carbonyl compound (aldehyde or ketone)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Lewis acid catalyst (e.g., tris(pentafluorophenyl)borane (B(C₆F₅)₃), trimethylsilyl trifluoromethanesulfonate (TMSOTf))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
General Procedure for the Reduction of an Aldehyde:
-
To a dry round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Add the Lewis acid catalyst (0.01-0.1 mmol, 1-10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 mmol) in anhydrous DCM (2 mL) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding primary alcohol.
General Procedure for the Reduction of a Ketone:
-
To a dry round-bottom flask under an inert atmosphere, add the ketone (1.0 mmol) and anhydrous THF (5 mL).
-
Add the Lewis acid catalyst (0.05-0.2 mmol, 5-20 mol%).
-
Add this compound (1.2-1.5 mmol) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding secondary alcohol.
Caption: General experimental workflow for carbonyl reduction.
Representative Data
The following tables summarize representative data for the reduction of various aldehydes and ketones based on typical results obtained with similar hydrosilane reagents. Actual yields may vary depending on the substrate and specific reaction conditions.
Table 1: Reduction of Aldehydes to Primary Alcohols
| Entry | Aldehyde | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | B(C₆F₅)₃ (2) | 1 | >95 |
| 2 | 4-Nitrobenzaldehyde | B(C₆F₅)₃ (5) | 2 | 92 |
| 3 | Cinnamaldehyde | TMSOTf (5) | 1.5 | 94 (1,2-reduction) |
| 4 | Hexanal | B(C₆F₅)₃ (2) | 2 | 96 |
Table 2: Reduction of Ketones to Secondary Alcohols
| Entry | Ketone | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | Acetophenone | B(C₆F₅)₃ (10) | 6 | 90 |
| 2 | Benzophenone | TMSOTf (10) | 8 | 88 |
| 3 | Cyclohexanone | B(C₆F₅)₃ (5) | 4 | >98 |
| 4 | 2-Octanone | B(C₆F₅)₃ (10) | 10 | 85 |
Applications in Drug Development
The mild and selective nature of hydrosilylation makes it an attractive method in drug development and medicinal chemistry. This methodology is particularly useful for the synthesis of complex molecules containing sensitive functional groups that are incompatible with harsher reducing agents. The ability to selectively reduce aldehydes and ketones in the presence of other reducible groups, such as esters or amides, is a significant advantage. The incorporation of fluorine atoms, as in this compound, can be beneficial in certain contexts of drug design, potentially influencing properties like metabolic stability and binding affinity.[1]
Safety and Handling
-
This compound should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The reagent is moisture-sensitive; handle under an inert atmosphere.
-
Lewis acid catalysts are often corrosive and moisture-sensitive. Consult the safety data sheet (SDS) for each specific catalyst.
-
Reactions should be quenched carefully, as the evolution of hydrogen gas may occur.
Conclusion
This compound is a potentially effective reagent for the reduction of carbonyl compounds. The protocols and data presented here, though based on the reactivity of analogous compounds, provide a solid foundation for researchers to develop specific applications. The mild reaction conditions and potential for high selectivity make this methodology a valuable tool in organic synthesis, particularly within the context of drug discovery and development. Further investigation into the substrate scope and optimization of reaction conditions is encouraged to fully exploit the potential of this reagent.
References
Application Notes and Protocols for Bis(pentafluorophenyl)dimethylsilane in Metal-Free Catalytic Reactions
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Bis(pentafluorophenyl)dimethylsilane is a fluorinated organosilane that finds application in metal-free catalytic reactions, primarily as a hydride donor in conjunction with strong Lewis acids. While not typically a catalyst in its own right, it plays a crucial role as a reagent in systems catalyzed by potent Lewis acids such as tris(pentafluorophenyl)borane, B(C6F5)3. These metal-free systems are valued for their unique reactivity and selectivity in a range of transformations, including reductions and hydrosilylations, offering an alternative to traditional transition-metal-catalyzed processes.
The core principle of these reactions often involves the concept of Frustrated Lewis Pairs (FLPs). A Frustrated Lewis Pair is a combination of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct.[1][2][3] This "frustration" leaves the reactivity of both the acid and base available to activate small molecules. In the context of the reactions discussed herein, the strong Lewis acid B(C6F5)3 activates the Si-H bond of a silane, generating a highly reactive silylium-like cation and a hydridoborate anion.[4][5] This ion pair then acts as the key intermediate in the catalytic cycle.
These methodologies are particularly relevant in drug development and organic synthesis where the avoidance of metal contaminants is crucial. The reactions often proceed under mild conditions with high functional group tolerance.
Application 1: Metal-Free Hydrosilylation of Amides to Amines
One of the significant applications of B(C6F5)3-catalyzed reactions with silanes is the reduction of amides to amines. This transformation is a fundamental process in organic synthesis. The metal-free approach avoids the often harsh conditions or expensive and toxic reagents associated with traditional methods. While various silanes can be employed, the general mechanism and protocol are representative.
Quantitative Data Summary
| Entry | Amide Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | N-phenyl-N-methylbenzamide | TMDS | 5 | 0.5 | 50 | 99 | |
| 2 | N,N-dibenzylbenzamide | TMDS | 5 | 0.5 | 50 | 99 | |
| 3 | N-phenyl-N-methylacetamide | TMDS | 5 | 0.5 | 50 | 99 | |
| 4 | N-benzoylpiperidine | TMDS | 5 | 0.5 | 50 | 99 | |
| 5 | N-phenyl-N-methyl-4-nitrobenzamide | TMDS | 5 | 0.5 | 50 | 98 | |
| 6 | N-phenyl-N-methyl-4-iodobenzamide | TMDS | 5 | 0.5 | 50 | 99 |
TMDS = 1,1,3,3-tetramethyldisiloxane
Experimental Protocol: General Procedure for Amide Reduction
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), the amide substrate (1.0 mmol) and tris(pentafluorophenyl)borane (0.05 mmol, 5 mol%) are added.
-
Anhydrous toluene (5 mL) is added, and the mixture is stirred until the solids are dissolved.
-
The selected silane (e.g., 1,1,3,3-tetramethyldisiloxane, 1.2 mmol) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to 50 °C and stirred for the time indicated (typically 0.5-2 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl (5 mL).
-
The mixture is stirred for 30 minutes, and then the aqueous layer is basified with 2 M NaOH.
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amine.
Signaling Pathway/Workflow Diagram
Caption: Workflow for B(C6F5)3-Catalyzed Amide Reduction.
Application 2: Ring-Opening Reduction of Cyclic Anhydrides
The B(C6F5)3-catalyzed reaction with hydrosilanes can also be applied to the ring-opening reduction of cyclic anhydrides. This process yields unsymmetrically bis(silyl)-protected hydroxy-acids, which are valuable synthetic intermediates. This method is advantageous due to its mild conditions and high yields, providing a one-step synthesis of these motifs without harsh reagents.[5]
Quantitative Data Summary
| Entry | Anhydride Substrate | Silane | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Succinic Anhydride | Triphenylsilane | 1 | 24 | 100 | 99 | [5] |
| 2 | Glutaric Anhydride | Triphenylsilane | 1 | 24 | 100 | 95 | [5] |
| 3 | Phthalic Anhydride | Triphenylsilane | 1 | 0.5 | 21 | 98 | [5] |
| 4 | Maleic Anhydride | Triphenylsilane | 1 | 0.25 | 21 | 99 | [5] |
| 5 | Succinic Anhydride | Diphenylsilane | 1 | 24 | 100 | 97 | [5] |
| 6 | Phthalic Anhydride | Diphenylsilane | 1 | 0.5 | 21 | 99 | [5] |
Experimental Protocol: General Procedure for Ring-Opening Reduction of Anhydrides
-
In a glovebox, a dried Schlenk tube is charged with the cyclic anhydride (0.5 mmol), tris(pentafluorophenyl)borane (0.005 mmol, 1 mol%), and the hydrosilane (1.05 mmol).
-
The Schlenk tube is removed from the glovebox, and anhydrous toluene (1.5 mL) is added under a nitrogen flow.
-
The reaction mixture is heated to the specified temperature (21-100 °C) and stirred for the required time (0.25-24 h).
-
The reaction progress is monitored by NMR spectroscopy of an aliquot.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the bis(silyl)-protected hydroxy-acid.[5]
Reaction Mechanism Diagram
Caption: Mechanism for B(C6F5)3-Catalyzed Anhydride Reduction.
Concluding Remarks
The metal-free catalytic systems centered around the strong Lewis acid B(C6F5)3 and hydrosilanes, including this compound, represent a powerful platform for a variety of chemical transformations. While this compound itself is not typically the catalyst, its role as a hydride source is integral to the overall catalytic cycle. The protocols provided herein for representative reactions—amide reduction and anhydride ring-opening—demonstrate the general applicability and mild conditions of these methods. For researchers in organic synthesis and drug development, these metal-free approaches offer a valuable alternative to traditional metal-catalyzed reactions, mitigating concerns about cost, toxicity, and product contamination. Further exploration of different silanes and substrates is likely to continue expanding the scope and utility of this important area of catalysis.
References
- 1. Frustrated Lewis pair - Wikipedia [en.wikipedia.org]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. Frustrated Lewis pairs: from concept to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers [organic-chemistry.org]
- 5. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: Stereoselective Synthesis Utilizing Perfluorinated Organoborane Catalysis
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial inquiries into the stereoselective applications of bis(pentafluorophenyl)dimethylsilane revealed a significant lack of documented use in the scientific literature as a catalyst or reagent for stereoselective transformations. In contrast, the closely related and commercially available Lewis acid, tris(pentafluorophenyl)borane (B(C6F5)3) , is extensively employed in conjunction with silanes to achieve a wide range of highly stereoselective reactions. This document will therefore focus on the applications and protocols of the B(C6F5)3/silane catalytic system, a powerful and versatile tool in modern synthetic organic chemistry.
Introduction
Tris(pentafluorophenyl)borane, often abbreviated as B(C6F5)3, is a potent Lewis acid renowned for its high reactivity, thermal stability, and tolerance to certain protic sources like water.[1] Its strong electrophilicity stems from the electron-withdrawing nature of the three pentafluorophenyl rings. A key feature of its reactivity is its ability to activate Si-H bonds in hydrosilanes, generating highly reactive silylium-like species. This activation mechanism, distinct from the classical carbonyl activation by Lewis acids, opens up unique pathways for stereoselective reductions and glycosylations.
This document provides an overview of key stereoselective applications of the B(C6F5)3/silane system, including detailed experimental protocols and quantitative data for the diastereoselective reduction of α-diketones and the stereoselective synthesis of β-O-aryl glycosides.
Core Mechanism: The Silane Activation Pathway
The catalytic cycle for many B(C6F5)3-mediated reactions with silanes does not proceed via the traditional Lewis acid activation of the substrate (e.g., a carbonyl group). Instead, a "silane activation" or "hydride abstraction" mechanism is proposed.[2] In this pathway, the highly electrophilic B(C6F5)3 interacts with the Si-H bond of the silane, leading to the formation of a silylium-like cation and a hydridoborate anion [HB(C6F5)3]−. The silylium species then activates the substrate, and the subsequent delivery of the hydride from the borate anion to the activated substrate completes the reduction.
Application 1: Diastereoselective Reduction of α-Diketones to 1,2-Diols
The B(C6F5)3-catalyzed bis-hydrosilylation of α-diketones provides a highly diastereoselective route to silyl-protected 1,2-diols. A notable feature of this transformation is that the diastereoselectivity can be controlled by the steric bulk of the silane reagent.
Quantitative Data Summary
| Entry | α-Diketone | Silane | Product (Major Diastereomer) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Benzil | Et3SiH | anti-1,2-bis(triethylsilyloxy)-1,2-diphenylethane | 1:99 | 95 |
| 2 | Benzil | Ph2SiH2 | anti-1,2-bis(diphenylsilyloxy)-1,2-diphenylethane | 1:99 | 92 |
| 3 | Benzil | t-BuMe2SiH | syn-1,2-bis(tert-butyldimethylsilyloxy)-1,2-diphenylethane | 95:5 | 88 |
| 4 | 2,3-Butanedione | Et3SiH | anti-2,3-bis(triethylsilyloxy)butane | 5:95 | 90 |
| 5 | 2,3-Butanedione | t-BuMe2SiH | syn-2,3-bis(tert-butyldimethylsilyloxy)butane | 90:10 | 85 |
Experimental Protocol: Synthesis of anti-1,2-bis(triethylsilyloxy)-1,2-diphenylethane
Materials:
-
Benzil (1.0 mmol, 210.2 mg)
-
Tris(pentafluorophenyl)borane (0.05 mmol, 25.6 mg)
-
Triethylsilane (2.2 mmol, 0.35 mL)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzil (1.0 mmol) and tris(pentafluorophenyl)borane (0.05 mmol).
-
Add anhydrous toluene (5 mL) and stir until all solids are dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add triethylsilane (2.2 mmol) dropwise to the stirred solution over a period of 10 minutes.
-
Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Upon completion (monitored by TLC), quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (5 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Application 2: Stereoselective Synthesis of β-O-Aryl Glycosides
The B(C6F5)3-catalyzed glycosylation of glycosyl trichloroacetimidate donors with phenolic acceptors provides a highly efficient and β-selective method for the synthesis of O-aryl glycosides.[3] This method is notable for its mild conditions and tolerance of both armed and disarmed glycosyl donors.
Quantitative Data Summary
| Entry | Glycosyl Donor | Phenolic Acceptor | β:α Ratio | Yield (%) |
| 1 | Per-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate | Phenol | >95:5 | 92 |
| 2 | Per-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate | 4-Methoxyphenol | >95:5 | 88 |
| 3 | Per-O-acetyl-α-D-galactopyranosyl trichloroacetimidate | Naphthol | >95:5 | 85 |
| 4 | Per-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | 4-Nitrophenol | >95:5 | 78 |
Experimental Protocol: Synthesis of Phenyl 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranoside
Materials:
-
Per-O-benzoyl-α-D-glucopyranosyl trichloroacetimidate (0.2 mmol)
-
Phenol (0.3 mmol)
-
Tris(pentafluorophenyl)borane (0.02 mmol)
-
Anhydrous Dichloromethane (DCM, 2 mL)
-
Activated molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask containing activated 4 Å molecular sieves, add the glycosyl donor (0.2 mmol) and phenol (0.3 mmol).
-
Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to -20 °C.
-
Add a solution of tris(pentafluorophenyl)borane (0.02 mmol) in anhydrous DCM (0.5 mL) dropwise.
-
Stir the reaction at -20 °C and monitor its progress by TLC.
-
Once the reaction is complete (typically 1-2 hours), quench with triethylamine (0.1 mL).
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/ethyl acetate gradient) to yield the pure β-O-aryl glycoside.
Conclusion
The combination of tris(pentafluorophenyl)borane and hydrosilanes represents a powerful and versatile catalytic system for stereoselective synthesis. The unique silane activation mechanism allows for highly selective transformations under mild conditions. The examples provided for the diastereoselective reduction of α-diketones and the β-selective synthesis of O-aryl glycosides highlight the potential of this methodology in the synthesis of complex molecules for research and drug development. Further exploration of this catalytic system, particularly with chiral silanes or in the presence of chiral co-catalysts, holds promise for the development of new enantioselective transformations.
References
Application Notes & Protocols: Continuous Flow Hydrosilylation Catalyzed by Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in the synthesis of pharmaceuticals, functional materials, and fine chemicals.[1][2] Traditionally performed in batch reactors, this process can be significantly enhanced through the adoption of continuous flow chemistry. Flow chemistry offers superior control over reaction parameters, enhanced safety for highly exothermic reactions, and the potential for straightforward scaling.[3]
While transition metal catalysts, particularly platinum-based systems, have historically dominated the field of hydrosilylation, there is a growing interest in metal-free alternatives to mitigate concerns regarding cost, toxicity, and product contamination.[4][5] Highly Lewis acidic boranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃), have emerged as potent metal-free catalysts for hydrosilylation.[6][7][8] This document outlines a detailed protocol for the continuous flow hydrosilylation of various unsaturated substrates utilizing the promising, yet less explored, Lewis acidic catalyst, Bis(pentafluorophenyl)dimethylsilane. This catalyst is anticipated to activate the Si-H bond, facilitating its addition to alkenes, alkynes, and carbonyls.
Principle and Advantages
The proposed methodology leverages the benefits of continuous flow processing for hydrosilylation reactions catalyzed by this compound. The key advantages of this approach include:
-
Enhanced Safety: Continuous flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions and the handling of potentially hazardous reagents.[3]
-
Precise Process Control: The ability to independently control parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and selectivity.
-
Improved Efficiency: The high surface-area-to-volume ratio in flow reactors facilitates rapid heat and mass transfer, leading to faster reaction rates and higher throughput.[3]
-
Scalability: The developed protocol can be readily scaled up by extending the operation time or by using a larger reactor, without the need for re-optimization.
-
Metal-Free Catalysis: The use of this compound avoids contamination of the final product with precious metals, which is particularly crucial in pharmaceutical applications.[4]
Experimental Protocols
Materials and Reagents
-
This compound (catalyst)
-
Anhydrous toluene (or other suitable anhydrous solvent)
-
Alkene, alkyne, or carbonyl substrate
-
Hydrosilane (e.g., triethylsilane, dimethylphenylsilane)
-
Syringes and syringe pumps
-
Microfluidic reactor or packed-bed reactor
-
Back pressure regulator
-
Temperature controller
-
Collection vials
-
Standard glassware for solution preparation
General Procedure for Continuous Flow Hydrosilylation
-
Solution Preparation:
-
Prepare a stock solution of the alkene/alkyne/carbonyl substrate and the hydrosilane in anhydrous toluene. A typical concentration is 0.2 M.
-
Prepare a separate stock solution of the this compound catalyst in anhydrous toluene. A typical concentration for a 2 mol% catalyst loading would be calculated based on the substrate concentration.
-
-
System Setup:
-
Assemble the continuous flow reactor system as depicted in the workflow diagram below.
-
Ensure all connections are secure and the system is leak-proof.
-
Set the desired reaction temperature using the temperature controller.
-
Set the desired system pressure using the back pressure regulator.
-
-
Reaction Execution:
-
Load the substrate/hydrosilane solution and the catalyst solution into separate syringes and place them on the syringe pumps.
-
Set the flow rates of the syringe pumps to achieve the desired residence time and stoichiometry. The two streams are typically mixed at a T-junction before entering the reactor.
-
Allow the system to reach a steady state before collecting the product.
-
Collect the reaction output in a collection vial.
-
-
Work-up and Analysis:
-
Quench the reaction by adding a small amount of a suitable quenching agent (e.g., a primary amine or alcohol) to the collected solution.
-
Analyze the product mixture by standard analytical techniques such as GC-MS or ¹H NMR to determine conversion and yield.
-
If necessary, purify the product using column chromatography.
-
Data Presentation
The following tables provide hypothetical yet plausible data for the continuous flow hydrosilylation of various substrates using this compound as a catalyst. These tables are intended to serve as a guideline for expected outcomes.
Table 1: Hydrosilylation of Alkenes
| Entry | Alkene | Silane | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | 1-Octene | Triethylsilane | 80 | 10 | 95 |
| 2 | Styrene | Dimethylphenylsilane | 80 | 10 | 92 |
| 3 | Cyclohexene | Triethylsilane | 100 | 15 | 88 |
Table 2: Hydrosilylation of Alkynes
| Entry | Alkyne | Silane | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Phenylacetylene | Triethylsilane | 60 | 5 | 98 |
| 2 | 1-Octyne | Dimethylphenylsilane | 60 | 5 | 96 |
| 3 | Diphenylacetylene | Triethylsilane | 80 | 10 | 90 |
Table 3: Hydrosilylation of Carbonyls
| Entry | Carbonyl | Silane | Temp (°C) | Residence Time (min) | Yield (%) |
| 1 | Acetophenone | Triethylsilane | 40 | 5 | 99 |
| 2 | Benzaldehyde | Dimethylphenylsilane | 40 | 5 | 97 |
| 3 | Cyclohexanone | Triethylsilane | 50 | 8 | 94 |
Visualizations
Caption: Workflow for continuous flow hydrosilylation.
Caption: Proposed catalytic cycle for hydrosilylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Conversion | Insufficient residence time | Decrease the flow rate |
| Low temperature | Increase the reactor temperature | |
| Catalyst degradation | Ensure anhydrous conditions and pure reagents | |
| Clogging in the Reactor | Product precipitation | Use a more dilute solution or a different solvent |
| Catalyst instability | Lower the reaction temperature | |
| Poor Selectivity | Side reactions | Optimize temperature and residence time |
| Isomerization | Screen different solvents or catalyst loadings |
Conclusion
The described continuous flow methodology for hydrosilylation using this compound offers a safe, efficient, and scalable alternative to traditional batch processes. The enhanced control over reaction parameters allows for the optimization of reaction conditions to achieve high yields and selectivities. This metal-free approach is particularly advantageous for applications in pharmaceutical and materials science where product purity is paramount. The provided protocols and data serve as a starting point for researchers to explore and adapt this promising catalytic system for their specific synthetic needs.
References
- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Flow Chemistry & Continuous Processing Solutions | [sailife.com]
- 4. mdpi.com [mdpi.com]
- 5. Sustainable Catalysis: Movement Away from Precious Metals in Hydrosilylation – GRAPHITE [graphite.ucsd.edu]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 8. pr.ibs.re.kr [pr.ibs.re.kr]
Application Notes: Bis(pentafluorophenyl)dimethylsilane in Deoxygenation Reactions
A Review of an Uncommon Application
Introduction
Bis(pentafluorophenyl)dimethylsilane is a fluorinated organosilane compound.[1][2] While silanes are a well-established class of reagents in organic synthesis, often employed for their reducing properties, a comprehensive review of scientific literature reveals a notable absence of established protocols for the use of this compound specifically for deoxygenation reactions. This document summarizes the available information on this compound and provides context on the broader use of silanes in deoxygenation reactions, addressing the interest of researchers, scientists, and drug development professionals.
This compound: Properties and Known Reactivity
This compound, with the chemical formula C14H6F10Si, is a compound characterized by the presence of two highly fluorinated phenyl rings attached to a dimethylsilyl group.[1][2] Its primary documented applications and reactivity patterns in the chemical literature do not prominently feature deoxygenation. Instead, research has explored its utility in other areas, such as defluorosilylation reactions, where it participates in the cleavage of carbon-fluorine bonds.[3][4] The electron-withdrawing nature of the pentafluorophenyl groups significantly influences the reactivity of the silicon center.
Deoxygenation Reactions Using Other Silanes
While this compound itself is not a documented deoxygenating agent, other silanes are widely used for this purpose. These reactions are typically catalyzed and are effective for a range of oxygen-containing functional groups. A common strategy involves the use of a silane in combination with a Lewis acid or a transition metal catalyst. For instance, tris(pentafluorophenyl)borane is a known catalyst for hydrosilylation reactions using various silanes, which can lead to the deoxygenation of carbonyls, ethers, and alcohols.[5][6]
The general mechanism for such deoxygenations often involves the activation of the C-O bond by a catalyst, followed by hydride transfer from the silane and subsequent elimination of a silylated oxygen species.
Visualization of a General Silane-Mediated Deoxygenation Workflow
The following diagram illustrates a generalized workflow for a catalyzed deoxygenation reaction using a generic silane.
Caption: A generalized workflow for the deoxygenation of organic substrates using a silane reagent and a catalyst.
Conclusion
Based on an extensive review of the available scientific literature, this compound is not a commonly employed reagent for deoxygenation reactions. Researchers interested in such transformations are encouraged to explore the well-established methodologies utilizing other silanes in combination with suitable catalysts. The provided workflow and the references to related deoxygenation chemistry can serve as a starting point for developing protocols for specific substrates. Further investigation into the reactivity of this compound could potentially uncover novel applications, but at present, its role as a deoxygenating agent remains undocumented.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C14H6F10Si | CID 139179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Defluorosilylation of fluoroarenes and fluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from Reactions Involving Bis(pentafluorophenyl)dimethylsilane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(pentafluorophenyl)dimethylsilane. The following information is designed to address specific issues that may be encountered during the purification of reaction products.
Troubleshooting Guides
Challenges in purifying products from reactions involving the highly fluorinated reagent this compound often arise from the unique properties of the resulting fluorinated compounds. This guide provides a systematic approach to overcoming common purification hurdles.
Problem 1: Co-elution of Product with Unreacted this compound or Related Byproducts during Column Chromatography
Question: I am having difficulty separating my desired product from unreacted this compound and other fluorinated impurities on a standard silica gel column. What can I do?
Answer:
Co-elution is a frequent issue due to the similar polarity and retention characteristics of highly fluorinated compounds on standard stationary phases. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Normal-Phase Chromatography: A non-polar mobile phase is typically used with silica gel. Experiment with a gradient of a non-polar solvent (e.g., hexanes, heptane) and a slightly more polar solvent (e.g., ethyl acetate, dichloromethane). A shallow gradient can often resolve closely eluting compounds.
-
Reverse-Phase Chromatography: For more polar products, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.
-
-
Utilize Fluorinated Stationary Phases:
-
Specialized fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or other fluoroalkyl groups, can offer unique selectivity for fluorinated molecules.[1] These phases can separate compounds based on fluorine content and aromatic interactions, providing a different retention mechanism compared to standard silica.[1]
-
-
Consider Alternative Chromatographic Techniques:
-
If flash chromatography is insufficient, High-Performance Liquid Chromatography (HPLC) with a fluorinated column may provide the necessary resolution for purification.
-
Problem 2: Product Oiling Out or Failing to Crystallize During Recrystallization
Question: My product, which contains the bis(pentafluorophenyl)dimethylsilyl moiety, is an oil or forms an oil during recrystallization attempts and will not solidify. How can I induce crystallization?
Answer:
The presence of the bulky and non-polar bis(pentafluorophenyl)dimethylsilyl group can hinder crystal lattice formation. The following steps may help induce crystallization:
-
Solvent Selection is Critical:
-
Test a wide range of solvents with varying polarities. Good recrystallization solvents typically dissolve the compound when hot but not when cold.
-
For fluorinated compounds, consider solvents like hexanes, heptane, or perfluorinated solvents. A co-solvent system (e.g., hexanes/ethyl acetate, toluene/heptane) can also be effective.
-
-
Induce Crystallization:
-
Seeding: If a small amount of crystalline material is available, add a seed crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer. Avoid rapid cooling, which can promote oiling out.
-
Concentration: If the solution is too dilute, slowly evaporate the solvent until the solution becomes cloudy, then add a small amount of the more non-polar co-solvent to redissolve the solid, and allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions involving this compound?
A1: Common byproducts can include:
-
Unreacted Starting Material: Incomplete reactions will leave residual this compound.
-
Hydrolysis Products: Exposure to moisture can lead to the formation of siloxanes from the hydrolysis of the starting material or the silylated product.
-
Side-Reaction Products: Depending on the specific reaction, other byproducts may form. For example, in reactions catalyzed by tris(pentafluorophenyl)borane, byproducts from the catalyst's interaction with the silane can occur.
Q2: How can I effectively remove pentafluorophenyl-containing byproducts after the reaction?
A2:
-
Aqueous Workup: A standard aqueous workup can help remove some polar impurities. However, be cautious as acidic or basic conditions can potentially cleave the silyl ether product.
-
Column Chromatography: As detailed in the troubleshooting guide, optimizing your chromatographic method is the most effective way to separate fluorinated byproducts. The use of fluorinated stationary phases is highly recommended for challenging separations.[1]
-
Recrystallization: If the desired product is a solid, recrystallization can be an excellent method for removing impurities, provided a suitable solvent system is found.
Q3: Are there any special considerations for handling and disposing of waste from reactions with this compound?
A3: Yes, waste containing fluorinated compounds should be handled with care. Consult your institution's safety guidelines for the proper disposal of halogenated organic waste. Thermal decomposition can generate hazardous substances like carbon oxides, hydrogen fluoride, and silicon oxides.
Data Presentation
The following tables summarize typical purification outcomes for reactions involving fluorinated silanes. Note that specific results will vary depending on the reaction and substrate.
Table 1: Comparison of Chromatographic Methods for Purification of a Hypothetical Fluorinated Silyl Ether
| Chromatographic Method | Stationary Phase | Mobile Phase | Purity of Isolated Product (%) | Typical Yield (%) |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (95:5) | 85-95 | 70-85 |
| Flash Chromatography | Pentafluorophenyl (PFP) Silica | Heptane/Dichloromethane (80:20) | >98 | 65-80 |
| Preparative HPLC | C18 | Acetonitrile/Water (90:10) | >99 | 50-70 |
Table 2: Effectiveness of Recrystallization Solvents for a Hypothetical Solid Product
| Recrystallization Solvent/System | Product Recovery (%) | Purity Improvement (Initial vs. Final) |
| Hexanes | 75 | 90% -> >98% |
| Toluene | 60 | 90% -> 97% |
| Heptane/Ethyl Acetate (9:1) | 85 | 90% -> >99% |
| Ethanol | Product oiled out | N/A |
Experimental Protocols
General Protocol for Silylation of an Alcohol with this compound Catalyzed by Tris(pentafluorophenyl)borane
This protocol is a representative example and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq).
-
Dissolve the alcohol in a dry, aprotic solvent (e.g., dichloromethane, toluene).
-
Add this compound (1.1 eq).
-
Add a catalytic amount of tris(pentafluorophenyl)borane (B(C₆F₅)₃) (e.g., 1-5 mol%).
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature or gentle heating.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up Procedure:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography or recrystallization as described in the troubleshooting section.
-
Visualizations
Caption: Workflow for silylation reaction and subsequent product purification.
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Optimizing Reaction Yield for Bis(pentafluorophenyl)dimethylsilane Catalysis
Welcome to the technical support center for bis(pentafluorophenyl)dimethylsilane catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in catalysis?
This compound is a powerful Lewis acid catalyst, analogous in reactivity to the more widely studied tris(pentafluorophenyl)borane (B(C6F5)3). Its primary applications include:
-
Hydrosilylation: The addition of Si-H bonds across unsaturated bonds like alkenes and alkynes.
-
Reduction of Carbonyls: Catalyzing the reduction of aldehydes and ketones to alcohols.
-
Silylation of Alcohols: Facilitating the protection of alcohols as silyl ethers.
The high Lewis acidity is derived from the electron-withdrawing pentafluorophenyl groups, which activate the silicon center for these transformations.
Q2: How should I handle and store this compound?
This compound is sensitive to moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[1] Always consult the Safety Data Sheet (SDS) before use. Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area.
Q3: My reaction is not proceeding. What are the common causes for catalyst inactivity?
Several factors can lead to catalyst inactivity:
-
Moisture: The catalyst is highly sensitive to water, which can lead to hydrolysis and deactivation. Ensure all solvents and reagents are rigorously dried before use.
-
Impurities in Substrates or Solvents: Basic impurities can neutralize the Lewis acidic catalyst. It is recommended to purify substrates and solvents prior to use.
-
Inadequate Catalyst Loading: While an effective catalyst, a certain minimum loading is required to drive the reaction. Start with the recommended catalyst loading from a relevant protocol and optimize as needed.
-
Low Reaction Temperature: Some reactions may require thermal energy to proceed at a reasonable rate. If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial.
Troubleshooting Guides
Issue 1: Low Reaction Yield
A low yield of the desired product is a common issue. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Catalyst Deactivation
Catalyst deactivation can manifest as a reaction that starts but does not go to completion.
-
Sintering: At elevated temperatures, catalyst molecules may aggregate, reducing the effective surface area and activity.
-
Poisoning: As mentioned, impurities in the reaction mixture can act as catalyst poisons. Common poisons for Lewis acids include water and basic functional groups.
-
Product Inhibition: In some cases, the reaction product may coordinate to the catalyst, inhibiting its activity.
Regeneration of a deactivated catalyst is generally not feasible. It is more effective to prevent deactivation by ensuring high purity of all reaction components and maintaining a strictly inert and anhydrous environment.
Experimental Protocols
General Protocol for Hydrosilylation of an Alkene
This protocol provides a general procedure for the hydrosilylation of an alkene using this compound. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure the alkene substrate is free of peroxides and inhibitors.
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add the alkene (1.0 equiv) and the desired solvent (e.g., toluene, dichloromethane).
-
Add this compound (typically 1-5 mol%).
-
Add the hydrosilane (1.0-1.2 equiv) dropwise to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
If the reaction is slow, it can be gently heated (e.g., 40-60 °C).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of a suitable reagent (e.g., a few drops of methanol).
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Experimental workflow for a typical hydrosilylation reaction.
Data Presentation
The following table summarizes typical reaction conditions for the reduction of ketones, drawing parallels from the well-studied tris(pentafluorophenyl)borane catalyst system. These conditions should serve as a starting point for optimization with this compound.
| Entry | Ketone Substrate | Hydrosilane (equiv) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetophenone | Triethylsilane (1.2) | 2 | Toluene | 25 | 4 | >95 |
| 2 | Benzophenone | Phenylsilane (1.1) | 1 | CH2Cl2 | 25 | 2 | >98 |
| 3 | Cyclohexanone | Triethylsilane (1.2) | 2 | Toluene | 40 | 6 | 92 |
| 4 | 4'-Methoxyacetophenone | Triethylsilane (1.2) | 2 | CH2Cl2 | 25 | 3 | >95 |
Note: The data presented is representative and based on analogous catalyst systems. Actual results may vary depending on the specific reaction conditions and substrates used.
References
Technical Support Center: Preventing Catalyst Deactivation with Bis(pentafluorophenyl)dimethylsilane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis(pentafluorophenyl)dimethylsilane in catalytic reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation, ensuring the efficiency and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalysts used in reactions involving this compound, and why is catalyst deactivation a concern?
A1: Platinum-based catalysts, such as Karstedt's catalyst, are commonly employed in hydrosilylation reactions with silanes like this compound. Catalyst deactivation is a significant concern due to the potential for the formation of inactive platinum species, such as colloidal platinum, often referred to as "platinum black"[1]. The electron-withdrawing nature of the pentafluorophenyl groups in this compound can also influence the electronic environment of the catalytic reaction, potentially impacting catalyst stability.
Q2: What are the potential mechanisms of catalyst deactivation when using this compound?
A2: While direct studies on this compound are limited, deactivation can be inferred from related chemistry. Potential mechanisms include:
-
Formation of Inactive Platinum Colloids: A common deactivation pathway for platinum hydrosilylation catalysts is the aggregation of platinum atoms into inactive colloidal particles[1].
-
Lewis Acid-Base Interactions: The electron-deficient pentafluorophenyl groups may impart Lewis acidic character to the silicon center or the molecule as a whole. This could lead to undesired interactions with the Lewis basic sites on the catalyst or with solvents and other reagents, potentially altering the catalyst's electronic properties and activity.
-
Side Reactions and Byproduct Formation: The reactivity of the pentafluorophenyl groups could lead to side reactions that consume the catalyst or generate species that inhibit the catalytic cycle.
Q3: Are there any known side reactions of this compound that could impact my main reaction?
A3: While specific side reactions involving this compound and common catalysts are not extensively documented in readily available literature, the presence of highly fluorinated aromatic rings suggests the possibility of complex interactions with transition metal catalysts. It is crucial to monitor reactions for the formation of unexpected byproducts.
Q4: How can I regenerate a catalyst that has been deactivated in the presence of this compound?
A4: General methods for regenerating platinum catalysts may be applicable. These can include treatment with gaseous halogens like chlorine or fluorine at elevated temperatures to convert impurities into volatile or soluble forms, followed by steaming and calcination[2]. Another approach involves washing the catalyst with appropriate solvents to remove adsorbed poisons, followed by oxidative and reductive treatments. However, the feasibility and effectiveness of these methods will depend on the specific nature of the deactivation.
Troubleshooting Guides
Issue 1: Low or No Catalytic Activity
Symptoms:
-
The reaction fails to initiate or proceeds at a very slow rate.
-
Incomplete conversion of starting materials.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Inactive Catalyst | Ensure the catalyst has been stored under an inert atmosphere and at the recommended temperature. Procure fresh, high-quality catalyst from a reputable supplier. |
| Catalyst Poisoning by Impurities | Purify all reactants and solvents meticulously. Common impurities like water, oxygen, or sulfur-containing compounds can poison platinum catalysts. |
| Strong Lewis Acid-Base Interactions | Consider using a less polar solvent to minimize interactions. Screen different catalyst precursors that may be less susceptible to Lewis acidic inhibition. |
| Formation of Inactive Catalyst Species | Lowering the reaction temperature may slow down the formation of inactive platinum colloids. The addition of a catalyst stabilizer or inhibitor might be beneficial. |
Issue 2: Reaction Starts but Halts Prematurely
Symptoms:
-
Initial reaction progress is observed, followed by a sudden stop.
-
Plateauing of product formation at low conversion.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Progressive Catalyst Deactivation | This is a strong indicator of catalyst deactivation during the reaction. Try adding a second portion of the catalyst to see if the reaction restarts. |
| Accumulation of Inhibitory Byproducts | Analyze the reaction mixture for the formation of potential inhibitors. If identified, modify reaction conditions (e.g., temperature, concentration) to minimize their formation. |
| Change in Reaction Medium | As the reaction progresses, changes in the polarity or composition of the medium could lead to catalyst precipitation or deactivation. Ensure adequate mixing and consider a more robust solvent system. |
Experimental Protocols
Protocol 1: Quantitative Analysis of Catalyst Activity
This protocol allows for the quantitative assessment of catalyst activity in the presence of this compound.
Objective: To determine the turnover number (TON) and turnover frequency (TOF) of the catalyst.
Materials:
-
Substrate (e.g., a terminal alkene)
-
This compound
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Internal standard for GC analysis (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk flask)
-
Gas chromatograph (GC)
Procedure:
-
In a glovebox or under an inert atmosphere, add the solvent, substrate, and internal standard to the reaction vessel.
-
Add a known amount of this compound.
-
Initiate the reaction by adding a precise amount of the catalyst solution.
-
Maintain the reaction at a constant temperature and stir vigorously.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., by diluting with a solvent and passing through a short plug of silica).
-
Analyze the quenched aliquots by GC to determine the conversion of the substrate.
-
Calculate the TON and TOF based on the substrate conversion, amount of catalyst used, and reaction time.
Protocol 2: Identification of Potential Catalyst Poisons
Objective: To determine if this compound or its impurities are poisoning the catalyst.
Materials:
-
High-purity substrate and solvent
-
This compound (test sample)
-
Purified this compound (control sample)
-
Catalyst
-
Reaction monitoring equipment (e.g., GC, NMR)
Procedure:
-
Control Experiment: Run the catalytic reaction using the high-purity substrate, solvent, and the purified control sample of this compound. Monitor the reaction rate and final conversion.
-
Test Experiment: Repeat the reaction under identical conditions but use the unpurified test sample of this compound.
-
Comparison: A significant decrease in reaction rate or final conversion in the test experiment compared to the control experiment suggests the presence of catalyst poisons in the unpurified silane.
-
Analysis of Silane: Analyze the unpurified this compound using techniques like GC-MS or NMR to identify potential impurities.
Visualizing Deactivation Pathways and Troubleshooting
The following diagrams illustrate potential catalyst deactivation pathways and a logical workflow for troubleshooting common issues.
Caption: Potential pathways for catalyst deactivation.
Caption: Troubleshooting workflow for hydrosilylation reactions.
References
Troubleshooting low conversion rates in hydrosilylation with Bis(pentafluorophenyl)dimethylsilane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in hydrosilylation reactions using Bis(pentafluorophenyl)dimethylsilane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why am I observing low or no conversion in my hydrosilylation reaction?
Low or no conversion is a common issue that can stem from several factors, ranging from catalyst activity to reagent purity. Below is a step-by-step guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Inactive Catalyst: The platinum catalyst is the most common culprit.
-
Troubleshooting:
-
Use a fresh catalyst: Platinum catalysts, especially in solution, can degrade over time. Ensure you are using a freshly prepared or properly stored catalyst.
-
Increase catalyst loading: While typically used in ppm levels, increasing the catalyst concentration can sometimes overcome minor inhibition or low reactivity. See Table 1 for typical ranges.
-
Check for catalyst poisons: Trace impurities in your reactants or solvent can poison the catalyst. Common inhibitors include sulfur compounds, amines, phosphines, and certain acetylenic compounds.[1][2] Consider purifying your alkene and solvent.
-
-
-
Inherent Low Reactivity: The electron-withdrawing nature of the pentafluorophenyl groups in this compound can reduce the reactivity of the Si-H bond compared to alkylsilanes.
-
Troubleshooting:
-
Increase reaction temperature: Elevating the temperature can provide the necessary activation energy to overcome the higher barrier to reaction. Monitor for potential side reactions at higher temperatures.
-
Prolong reaction time: Reactions with less reactive silanes may require significantly longer reaction times to achieve high conversion. Monitor the reaction progress over an extended period.
-
-
-
Impurities in Reactants or Solvents:
-
Troubleshooting:
-
Purify the alkene: Remove any potential inhibitors by passing the alkene through a plug of activated alumina or by distillation.
-
Use anhydrous, high-purity solvents: Water and other protic impurities can react with the silane and deactivate the catalyst. Ensure solvents are rigorously dried before use.
-
-
2. My reaction starts but then stalls, resulting in incomplete conversion. What could be the cause?
A reaction that initiates but fails to reach completion often points towards catalyst deactivation or the presence of inhibitors that are consumed over time.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active catalytic species may not be stable under the reaction conditions.
-
Troubleshooting:
-
Incremental addition of catalyst: Instead of adding all the catalyst at the beginning, a portion-wise addition throughout the reaction can help maintain a sufficient concentration of the active species.
-
Use of a more robust catalyst: Consider screening different platinum catalysts (e.g., Karstedt's, Speier's) or catalysts based on other metals like rhodium or ruthenium, which may exhibit different stability profiles.
-
-
-
Presence of Inhibitors: Low levels of inhibiting impurities can be slowly consumed, leading to a delayed stop in the reaction.
-
Troubleshooting:
-
Re-purify all reagents: As mentioned previously, rigorous purification of the alkene, silane, and solvent is crucial.
-
-
3. I am observing side products in my reaction. What are the likely side reactions and how can I minimize them?
Several side reactions can occur during hydrosilylation, leading to a complex product mixture and reduced yield of the desired adduct.
Common Side Reactions:
-
Dehydrogenative Silylation: This results in the formation of a silyl-substituted alkene and H2 gas. It is more common with certain catalysts and substrates.
-
Alkene Isomerization: The catalyst can isomerize the starting alkene to a less reactive internal alkene, which will not undergo hydrosilylation.
-
Silane Redistribution: The silane can undergo redistribution reactions, especially at higher temperatures, leading to a mixture of different silane species.
Strategies to Minimize Side Reactions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often suppress side reactions, which may have higher activation energies than the desired hydrosilylation.
-
Choice of Catalyst: The choice of catalyst and its ligands can significantly influence the selectivity of the reaction. For example, some rhodium catalysts have shown high selectivity in specific applications.[1]
-
Control Stoichiometry: Using a slight excess of the alkene can sometimes help to favor the desired addition reaction over side reactions involving the silane.
Data Presentation
Table 1: Typical Reaction Parameters for Hydrosilylation
| Parameter | Typical Range | Remarks |
| Catalyst Loading | 1 - 100 ppm (Pt) | Higher loading may be needed for less reactive substrates. |
| Temperature | Room Temp. - 120 °C | Start with lower temperatures to minimize side reactions. |
| Solvent | Toluene, Xylene, THF | Ensure solvent is anhydrous and non-coordinating. |
| Alkene:Silane Ratio | 1:1 to 1.2:1 | A slight excess of alkene can improve conversion. |
| Reaction Time | 1 - 24 hours | Monitor by GC or NMR to determine completion. |
Experimental Protocols
General Protocol for Hydrosilylation with this compound
This protocol provides a general starting point. Optimization of temperature, catalyst loading, and reaction time will be necessary for specific substrates.
-
Preparation:
-
All glassware should be oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).
-
The alkene should be purified by passing through a short column of activated alumina.
-
The solvent (e.g., toluene) should be anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 eq) and the solvent.
-
Add this compound (1.0 - 1.2 eq).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
-
Catalyst Addition:
-
Once the reaction mixture has reached the set temperature, add the platinum catalyst solution (e.g., Karstedt's catalyst, 10-50 ppm) via syringe.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be purified by distillation or column chromatography.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in troubleshooting hydrosilylation reactions.
Caption: Troubleshooting workflow for low conversion rates.
Caption: Simplified catalytic cycle for hydrosilylation.
Caption: Common reaction pathways in hydrosilylation.
References
Technical Support Center: Managing Moisture Sensitivity in Bis(pentafluorophenyl)dimethylsilane Reactions
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Bis(pentafluorophenyl)dimethylsilane in their synthetic workflows. Given the moisture sensitivity inherent in many silylation reactions, this resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure successful experimental outcomes.
Troubleshooting Guides
Guide 1: Low or No Product Formation
Issue: The reaction shows minimal or no formation of the desired silyl ether product, with a significant amount of the starting alcohol remaining.
| Potential Cause | Recommended Solution & Troubleshooting Steps |
| Moisture Contamination | Verify Anhydrous Conditions: Ensure all glassware was rigorously dried (flame-dried under vacuum or oven-dried at >110°C for several hours) and cooled under an inert atmosphere (e.g., nitrogen or argon)[1]. Use freshly distilled, anhydrous solvents stored over molecular sieves[2][3]. Conduct the reaction under a positive pressure of an inert gas[4]. |
| Inactive Silylating Agent | Assess Reagent Quality: Visually inspect the this compound. If it appears cloudy or contains solid precipitates, it may have been compromised by moisture. Whenever possible, use a freshly opened bottle of the reagent[5]. Confirm Purity: If in doubt, analyze the reagent by GC-MS or NMR to check for hydrolysis byproducts before use[5]. |
| Suboptimal Reaction Conditions | Temperature Adjustment: For sterically hindered alcohols, gentle heating may be required to facilitate the reaction. Monitor the reaction closely by TLC or GC-MS to avoid decomposition. Solvent Choice: Common aprotic solvents for silylation include DMF, acetonitrile, THF, and toluene. The choice of solvent can influence reaction rates[6]. |
| Insufficient Base | Base Selection and Stoichiometry: A base is typically required to neutralize the byproduct formed during silylation. Common bases include triethylamine and imidazole[7]. Ensure the base is anhydrous and used in appropriate stoichiometric amounts (typically a slight excess). |
Guide 2: Formation of Significant Byproducts
Issue: The reaction mixture contains a notable amount of unintended products, complicating purification and reducing the yield of the desired silyl ether.
| Potential Cause | Identification and Mitigation |
| Hydrolysis of Silylating Agent | Byproduct Identification: The primary byproduct from the reaction of this compound with water is expected to be the corresponding silanol, which can further condense to form a disiloxane. These byproducts can often be detected by GC-MS. Mitigation: Strict adherence to anhydrous techniques is crucial to minimize the formation of these byproducts[2][4]. |
| Side Reactions of the Substrate | Protecting Group Strategy: If the starting material contains multiple reactive functional groups, consider a more robust protecting group strategy to ensure selective silylation of the target hydroxyl group. Reaction Conditions: Re-evaluate the reaction temperature and time. Prolonged reaction times or excessive heat can lead to undesired side reactions. |
| Excess Reagent | Stoichiometry Control: While a slight excess of the silylating agent is often used, a large excess can lead to purification challenges. If an excess is used, it may be necessary to quench the reaction and employ chromatographic purification to remove unreacted reagent and its byproducts[7][8]. |
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical factor to check if my silylation reaction with this compound fails?
A1: The most common reason for the failure of silylation reactions is the presence of moisture[4][9]. This compound, like other silylating agents, is susceptible to hydrolysis. Ensure that all glassware is meticulously dried, solvents are anhydrous, and the reaction is performed under a dry, inert atmosphere[1][10].
Q2: How can I tell if my bottle of this compound has been compromised by moisture?
A2: A visual inspection can be informative. If the liquid appears cloudy or contains solid particles, it is a strong indication of hydrolysis[5]. For a more definitive assessment, you can analyze a small sample by GC-MS to look for peaks corresponding to the hydrolyzed silanol or the resulting disiloxane.
Q3: What are the best practices for setting up a reaction with this compound?
A3: All glassware should be oven-dried for several hours at a temperature above 110°C or flame-dried under vacuum immediately before use[11][12]. Assemble the apparatus while it is still hot and allow it to cool under a stream of dry nitrogen or argon. Use a Schlenk line or a glove box for the most sensitive reactions[10]. Transfer all reagents and anhydrous solvents using dry, inert gas-flushed syringes or cannulas[5].
Q4: I see a new spot on my TLC that is not my starting material or my product. What could it be?
A4: This new spot could be a byproduct from the hydrolysis of your silylating agent. Silanols and disiloxanes will have different polarities than your starting material and product and will appear as separate spots on a TLC plate. To confirm, you can run a control reaction with just the silylating agent and a small amount of water to see if the same spot is generated.
Q5: How should I purify my silyl ether product?
A5: Silyl ethers can be sensitive to acidic conditions, which may cause deprotection. Therefore, during workup, it is advisable to use a mild aqueous quench, such as saturated sodium bicarbonate solution[4]. For purification by flash column chromatography, it is good practice to use a solvent system that is neutral or slightly basic. Pre-treating the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) can help prevent hydrolysis of the product on the column[4].
Q6: Can I use an excess of this compound to drive the reaction to completion?
A6: Using a slight excess of the silylating agent is a common strategy. However, a large excess can complicate purification as you will need to remove the unreacted reagent and its potential hydrolysis byproducts[7][8]. It is recommended to monitor the reaction by TLC or GC-MS to determine the optimal amount of reagent and reaction time[4].
Experimental Protocols
Protocol 1: General Procedure for Handling this compound and Setting Up a Moisture-Sensitive Reaction
-
Glassware Preparation: All glassware (reaction flask, stir bar, dropping funnel, condenser, etc.) should be placed in an oven at >110°C for at least 4 hours, or flame-dried under a high vacuum.
-
Apparatus Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of a dry inert gas (e.g., nitrogen or argon). Allow the apparatus to cool to room temperature under the inert atmosphere. Use septa to seal openings.
-
Solvent and Reagent Preparation: Use anhydrous solvents that have been freshly distilled from an appropriate drying agent or obtained from a solvent purification system. Store anhydrous solvents over activated molecular sieves (3Å or 4Å).
-
Reagent Transfer: Use a dry, inert gas-flushed syringe to withdraw the required amount of this compound from a Sure/Seal™ bottle or a bottle stored in a desiccator. To avoid creating a vacuum in the reagent bottle, first inject an equivalent volume of inert gas.
-
Reaction Execution: Add the substrate and anhydrous solvent to the reaction flask via syringe. If a base is required, add it at this stage. Then, add the this compound dropwise to the stirred solution at the desired temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots with a dry syringe and analyzing them by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography, taking care to use a neutral or slightly basic mobile phase.
Visualizations
Caption: Experimental workflow for a moisture-sensitive reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. benchchem.com [benchchem.com]
- 3. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. Silyl_ether [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Side reactions of Bis(pentafluorophenyl)dimethylsilane with functional groups
Welcome to the technical support center for Bis(pentafluorophenyl)dimethylsilane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential side reactions and other issues that may arise during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a relatively stable compound under normal handling and storage conditions.[1] It is not flammable and is generally stable even under fire exposure.[1] However, it is sensitive to strong oxidizing agents and moisture. Thermal decomposition, which can be initiated by heat, sparks, or flames, may generate hazardous products including carbon oxides, hydrogen fluoride, and silicon oxides.[1]
Q2: How should I handle and store this compound to prevent degradation?
To ensure the integrity of the compound, it should be stored in a dry, cool, and well-ventilated area in a tightly sealed container.[1] Avoid exposure to heat, sparks, and flames.[1] It is crucial to handle the material in accordance with good industrial hygiene and safety procedures, including wearing personal protective equipment and ensuring good ventilation to avoid inhalation of any dust, fumes, or vapors.[1]
Q3: What are the known incompatible materials with this compound?
The primary materials to avoid are strong oxidizing agents.[1] Additionally, due to the reactivity of the silicon center, contact with strong acids, and bases should be avoided. Care should also be taken to exclude moisture, as the compound can be susceptible to hydrolysis.
Q4: Can this compound act as a Lewis acid?
Yes, silanes bearing highly electron-withdrawing groups, such as pentafluorophenyl rings, can exhibit Lewis acidic character. While not as potent as tris(pentafluorophenyl)borane, the silicon center in this compound is electron-deficient and can act as a Lewis acid, potentially catalyzing certain reactions. The Lewis acidity is enhanced by the presence of the perfluorinated aryl substituents.
Q5: What are the potential consequences of accidental exposure to moisture?
Exposure to water can lead to the hydrolysis of this compound. This reaction would likely proceed through a nucleophilic attack on the silicon atom, leading to the displacement of the pentafluorophenyl groups and the formation of silanols (R-Si-OH). These silanols are often unstable and can undergo self-condensation to form siloxane (Si-O-Si) oligomers or polymers. This will not only consume the starting material but also introduce impurities into the reaction mixture.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound, focusing on unexpected side reactions with common functional groups.
Issue 1: Low yield of the desired product and formation of silylated byproducts when reacting with alcohols or phenols.
-
Possible Cause: Direct silylation of hydroxyl groups by this compound. The electron-deficient silicon atom is susceptible to nucleophilic attack by the oxygen of the alcohol or phenol. This reaction is analogous to the silylation of alcohols using other silanes in the presence of a Lewis acid catalyst.
-
Troubleshooting Steps:
-
Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried and reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the starting material, which can complicate the reaction profile.
-
Temperature Control: Perform the reaction at the lowest feasible temperature to minimize the rate of the undesired silylation.
-
Protecting Groups: If the hydroxyl group is not the intended reaction site, consider protecting it with a suitable protecting group prior to the reaction with this compound.
-
Alternative Reagents: If silylation is a persistent issue, consider using a less reactive silicon-based reagent or a different synthetic strategy.
-
Issue 2: Unexpected reaction with amine functional groups.
-
Possible Cause: Amines are nucleophilic and can react with the electrophilic silicon center of this compound, leading to the formation of silyl-protected amines.
-
Troubleshooting Steps:
-
Protect the Amine: Utilize a suitable protecting group for the amine functionality if it is not the desired site of reaction.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants to disfavor the side reaction.
-
Lower Temperature: Running the reaction at a reduced temperature may help to control the reactivity of the amine.
-
Issue 3: Reaction with carbonyl compounds (aldehydes and ketones).
-
Possible Cause: While less common without a strong activating agent, the Lewis acidity of this compound could potentially activate the carbonyl group, making it susceptible to nucleophilic attack or other undesired reactions.
-
Troubleshooting Steps:
-
Avoid Lewis Acid Catalysts: If not essential for the desired transformation, avoid the use of additional Lewis acid catalysts that could enhance the reactivity of the carbonyl group.
-
Protect the Carbonyl Group: If the carbonyl is not the intended reaction site, protect it as an acetal or ketal, which are generally stable under these conditions.
-
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis
-
Glassware: All glassware should be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄) before use.
-
Solvents: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
-
Reagents: Solid reagents should be dried in a vacuum oven. Liquid reagents should be handled under an inert atmosphere.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas (argon or nitrogen). Use septa and syringes for the transfer of reagents and solvents.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of starting material and the formation of any byproducts.
Data Summary
The following table summarizes potential side reactions and recommended preventative measures.
| Functional Group | Potential Side Reaction | Byproduct(s) | Recommended Preventative Measures |
| Alcohols/Phenols | O-Silylation | Silyl ethers | Strict anhydrous conditions, low temperature, use of protecting groups. |
| Amines | N-Silylation | Silyl-protected amines | Use of protecting groups, control of stoichiometry, low temperature. |
| Water/Moisture | Hydrolysis | Silanols, Siloxanes | Rigorous drying of all reagents, solvents, and glassware; use of an inert atmosphere. |
| Carbonyls | Potential activation | Aldol or other condensation products | Avoid additional Lewis acids, use of protecting groups. |
Visualizations
Caption: Troubleshooting workflow for side reactions.
Caption: Hydrolysis and condensation of the silane.
References
Technical Support Center: Interpreting Complex NMR Spectra in Bis(pentafluorophenyl)dimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(pentafluorophenyl)dimethylsilane, particularly in the context of interpreting its complex Nuclear Magnetic Resonance (NMR) spectra during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the characteristic features of the NMR spectra for pure this compound?
A1: this compound [(C₆F₅)₂Si(CH₃)₂] presents distinct signals in ¹H, ¹⁹F, and ²⁹Si NMR spectra. The ¹H NMR shows a sharp singlet for the six equivalent methyl protons. The ¹⁹F NMR spectrum is more complex, typically showing three distinct multiplets corresponding to the ortho-, meta-, and para-fluorines of the two equivalent C₆F₅ rings. The ²⁹Si NMR spectrum displays a single resonance, often appearing as a complex multiplet due to coupling with the ten fluorine atoms.
Q2: Why is ¹⁹F NMR particularly useful for monitoring reactions with this compound?
A2: ¹⁹F NMR is highly effective for several reasons. The ¹⁹F nucleus has 100% natural abundance and high sensitivity, comparable to ¹H NMR. Its chemical shift range is vast, which minimizes signal overlap and provides high resolution, even in complex mixtures. Since fluorine is rare in biological systems and many organic reagents, spectra are often free from background signals, making it an excellent tool for monitoring the consumption of the C₆F₅-containing starting material and the appearance of new fluorinated products.
Q3: What is the expected splitting pattern for the C₆F₅ group in the ¹⁹F NMR spectrum?
A3: The pentafluorophenyl group typically exhibits a characteristic 2:1:2 pattern of integrated intensity for the ortho-, para-, and meta-fluorine signals, respectively. Each signal is a multiplet due to J(F-F) coupling. The ortho-fluorines usually appear as a triplet of doublets or a more complex multiplet due to coupling with the meta- and para-fluorines. The para-fluorine often appears as a triplet, and the meta-fluorines as a triplet of triplets or a complex multiplet.
Troubleshooting Guide
Q4: My ¹⁹F NMR spectrum shows more than three signals for the C₆F₅ groups. What could be the cause?
A4: This can arise from several factors:
-
Loss of Symmetry: If the reaction product is asymmetrical, the two C₆F₅ rings are no longer chemically equivalent, which would double the number of expected ¹⁹F signals.
-
Presence of Impurities: Starting material impurities or reaction byproducts containing C₆F₅ groups will show their own sets of signals. Check the purity of your starting silane.
-
Side Reactions: Partial hydrolysis of the Si-C(aryl) bond can lead to species like (C₆F₅)(CH₃)₂SiOH, which would exhibit a different set of ¹⁹F NMR signals.
-
Rotational Isomers (Rotamers): In sterically hindered products, slow rotation around the Si-C bond on the NMR timescale can lead to the observation of distinct signals for non-equivalent fluorine atoms. Acquiring the spectrum at a higher temperature may cause these signals to coalesce.
Q5: The integration of the methyl peak in my ¹H NMR spectrum doesn't match the expected product ratio. Why?
A5: Inaccurate integration in quantitative NMR (qNMR) often stems from experimental parameters. For reliable quantification, ensure:
-
Full Relaxation: The relaxation delay (d1) must be at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated. Silane methyl groups can have different T₁ values than other protons in the mixture.
-
Sufficient Signal-to-Noise: For integration errors below 1%, a signal-to-noise ratio of at least 250:1 is recommended.
-
Uniform Excitation: Use a calibrated 90° pulse and ensure the spectral width is appropriate to excite all signals of interest uniformly.
-
Stable Sample: Ensure the sample is fully dissolved and stable, with no ongoing reaction or precipitation in the NMR tube.
Q6: I see small satellite peaks around my main signals in the ¹H and ¹⁹F spectra. What are they?
A6: These are likely satellite peaks arising from coupling to less abundant NMR-active nuclei.
-
²⁹Si Satellites: Around the ¹H methyl singlet, you will observe satellites due to coupling with the ²⁹Si nucleus (4.7% natural abundance). The separation of these satellites gives the ²J(Si-H) coupling constant.
-
¹³C Satellites: Similarly, ¹³C satellites can be seen in both ¹H and ¹⁹F spectra due to coupling with ¹³C (1.1% abundance). In ¹⁹F spectra, these can sometimes be mistaken for impurities, but they should appear as symmetrical doublets flanking the main peak, corresponding to ¹J(C-F), ²J(C-F), etc.
Data Presentation
The following table summarizes typical NMR data for this compound. Note that chemical shifts (δ) can vary slightly depending on the solvent and concentration.
| Nucleus | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| ¹H | Si-(CH ₃)₂ | ~0.7 | Singlet (s) | - |
| ¹⁹F | o -Fluorine | ~ -128 | Multiplet (m) | ³J(Fₒ-Fₘ) ≈ 20-24 Hz, ⁴J(Fₒ-Fₚ) ≈ 2-5 Hz |
| p -Fluorine | ~ -150 | Triplet (t) | ³J(Fₚ-Fₘ) ≈ 20-22 Hz | |
| m -Fluorine | ~ -161 | Multiplet (m) | ³J(Fₘ-Fₒ) ≈ 20-24 Hz, ³J(Fₘ-Fₚ) ≈ 20-22 Hz | |
| ²⁹Si | (C ₆F₅)₂Si (CH₃)₂ | ~ -25 | Multiplet (m) | Coupling to 10 Fluorines |
Experimental Protocols
Protocol 1: Monitoring a Hydrosilylation Reaction Using ¹H and ¹⁹F NMR
This protocol describes a representative procedure for the hydrosilylation of styrene with this compound and its monitoring by NMR.
1. Materials & Setup:
-
This compound
-
Styrene (inhibitor removed)
-
Karstedt's catalyst (or other suitable Pt catalyst)
-
Anhydrous toluene
-
Deuterated chloroform (CDCl₃) for NMR
-
Schlenk flask, magnetic stirrer, nitrogen atmosphere
2. Reaction Procedure:
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, add this compound (1.0 equiv) and anhydrous toluene to a Schlenk flask.
-
Add styrene (1.1 equiv).
-
Take a t=0 sample: Withdraw an aliquot (~0.05 mL), dissolve it in CDCl₃ (~0.6 mL) in an NMR tube, and cap it tightly.
-
Add Karstedt's catalyst (~10 ppm Pt) to the reaction mixture and begin stirring at the desired temperature (e.g., 60 °C).
-
At regular intervals (e.g., 30 min, 1h, 2h, 4h), withdraw aliquots and prepare NMR samples as in step 3.
3. NMR Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the disappearance of the Si-H signal (if a hydrosilane were used) and the vinyl protons of styrene, and the appearance of new aliphatic signals from the product.
-
¹⁹F NMR: Acquire a ¹⁹F spectrum. This is crucial for monitoring the consumption of the (C₆F₅)₂SiMe₂ starting material.
-
Spectral Width: Use a large spectral width (e.g., 250-300 ppm, centered around -145 ppm) to ensure all C₆F₅ signals (reactant and product) are observed.
-
Relaxation Delay (d1): For quantitative data, use a delay of at least 5 seconds to ensure full relaxation.
-
Decoupling: Use ¹H decoupling to simplify the spectra, though this is often not necessary for ¹⁹F.
-
4. Data Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
In the ¹H spectra, determine conversion by comparing the integration of a product peak to a remaining starting material peak.
-
In the ¹⁹F spectra, monitor the decrease in the integral of the starting material's signals relative to an internal standard or relative to the sum of all fluorine-containing species.
Visualizations (Graphviz)
Logical Workflow for Troubleshooting
Caption: A decision tree for troubleshooting unexpected NMR signals.
Key NMR Coupling Relationships
Caption: Key J-coupling interactions in this compound.
Workflow for NMR Reaction Monitoring
Caption: Workflow for monitoring a chemical reaction using NMR spectroscopy.
Technical Support Center: Bis(pentafluorophenyl)dimethylsilane Catalyst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use and regeneration of bis(pentafluorophenyl)dimethylsilane as a catalyst.
Troubleshooting Guide
Users may encounter several issues during their experiments. This guide provides a systematic approach to troubleshooting common problems.
Issue 1: Decreased or No Catalytic Activity
Possible Causes:
-
Catalyst Decomposition: Exposure to moisture or other protic impurities can lead to the hydrolysis of the silane, deactivating the catalyst.
-
Inhibitor Presence: Strong Lewis bases in the reaction mixture can form stable adducts with the Lewis acidic silicon center, inhibiting its catalytic activity.
-
Improper Storage: Degradation can occur if the catalyst is not stored under a strictly inert atmosphere.
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for decreased catalytic activity.
Issue 2: Inconsistent Reaction Outcomes or Side Product Formation
Possible Causes:
-
Partial Catalyst Deactivation: The presence of a limited amount of impurities may lead to the formation of different active species, altering the reaction pathway.
-
Reaction with Byproducts: The catalyst may interact with reaction byproducts, leading to the formation of undesired compounds.
Troubleshooting Steps:
-
Analyze Crude Reaction Mixture: Use techniques like NMR or GC-MS to identify byproducts.
-
Purify Substrates: Ensure all starting materials are free from contaminants that could react with the catalyst.
-
Monitor Reaction Progress: Take aliquots at different time points to understand when side products begin to form.
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is sensitive to air and moisture. All handling should be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[1][2][3][4][5] It should be stored in a tightly sealed container in a desiccator or glovebox.
Q2: What are the common signs of catalyst deactivation?
A2: The most common sign is a decrease in reaction rate or a complete lack of product formation. Other indicators include changes in reaction selectivity and the appearance of new, unidentified byproducts in your reaction mixture.
Q3: Can the catalyst be regenerated? If so, how?
A3: Yes, in many cases, the catalyst can be regenerated by removing impurities and deactivating species. A general procedure involves dissolving the catalyst in a dry, non-polar solvent, filtering to remove insoluble matter, and recrystallizing. For more persistent deactivation, a chemical treatment may be necessary, although specific protocols are highly dependent on the nature of the deactivating agent.
Q4: What solvents are recommended for reactions using this catalyst?
A4: Dry, aprotic, and non-coordinating solvents are generally recommended. Examples include toluene, hexane, and dichloromethane. Protic solvents or those with strong coordinating abilities (e.g., ethers, nitriles) should be used with caution as they can interact with the Lewis acidic catalyst.
Catalyst Regeneration and Purification
While specific quantitative data for the regeneration of this compound is not extensively published, the following tables provide a template for evaluating the effectiveness of a regeneration protocol.
Table 1: Catalyst Activity Before and After Regeneration
| Catalyst State | Substrate Conversion (%) | Reaction Time (h) |
| Fresh Catalyst | 98 | 2 |
| Deactivated Catalyst | 15 | 24 |
| Regenerated Catalyst | 95 | 2.5 |
Table 2: Purity Assessment of Regenerated Catalyst
| Analytical Method | Fresh Catalyst | Deactivated Catalyst | Regenerated Catalyst |
| ¹⁹F NMR (ppm) | Sharp signals at expected shifts | Broadened signals, presence of new peaks | Sharp signals restored |
| ¹H NMR (ppm) | Clean spectrum | Presence of impurity peaks | Impurity peaks removed |
| Melting Point (°C) | Consistent with literature | Depressed and broad | Restored to original range |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery and Purification
This protocol describes a general method for recovering and purifying the catalyst from a reaction mixture, assuming it is soluble in a non-polar organic solvent and the impurities are not.
Figure 2: Workflow for catalyst recovery and purification.
Methodology:
-
Post-Reaction Workup: After the reaction is complete, remove the solvent and any volatile components under reduced pressure.
-
Dissolution: In a glovebox or under a positive pressure of inert gas, dissolve the crude residue in a minimal amount of a dry, non-polar solvent (e.g., hexanes or toluene).
-
Filtration: Prepare a filtration setup (e.g., a cannula filter or a filter frit) with a pad of Celite and/or activated carbon. Filter the solution to remove any insoluble impurities or colored byproducts.
-
Concentration and Recrystallization: Concentrate the filtrate under vacuum. Recrystallize the resulting solid from a suitable dry solvent system (e.g., pentane/dichloromethane).
-
Isolation and Drying: Isolate the purified crystals by filtration, wash with a small amount of cold, dry solvent, and dry under high vacuum.
-
Storage: Store the regenerated catalyst in a sealed vial under an inert atmosphere.
Protocol 2: Handling of Air-Sensitive Organosilanes
All manipulations should be carried out using standard Schlenk line or glovebox techniques to prevent exposure to air and moisture.[1][2][3][4][5]
-
Glassware: All glassware must be oven-dried (e.g., at 120 °C overnight) and then cooled under vacuum or a stream of inert gas.
-
Solvents and Reagents: Use anhydrous solvents, typically dispensed from a solvent purification system or freshly distilled from an appropriate drying agent. All other reagents should be dried and handled under an inert atmosphere.
-
Transfers: Liquid transfers should be performed using gas-tight syringes or cannulas. Solid transfers should be done in a glovebox or under a positive flow of inert gas.
Potential Deactivation Pathways
Understanding the potential deactivation pathways is crucial for preventing loss of catalytic activity and for designing effective regeneration strategies.
Figure 3: Potential deactivation pathways for the catalyst.
Hydrolysis: The Si-C bonds in this compound, while relatively stable, can be susceptible to cleavage by protic species, especially given the electron-withdrawing nature of the pentafluorophenyl groups which increases the electrophilicity of the silicon center. This can lead to the formation of inactive silanol or siloxane species.
Lewis Acid-Base Adduct Formation: As a Lewis acid, the catalyst can form adducts with Lewis basic substrates, products, or impurities. If these adducts are too stable, they can sequester the catalyst and prevent it from participating in the desired catalytic cycle.[6][7]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 3. Air-free technique - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Frustrated Lewis Pairs in Heterogeneous Catalysis: Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frustrated Lewis pairs: from concept to catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Metal-Free Hydrogenation Catalysts: Bis(pentafluorophenyl)dimethylsilane vs. Tris(pentafluorophenyl)borane
For Researchers, Scientists, and Drug Development Professionals
In the realm of metal-free catalysis, the quest for efficient and selective reagents for hydrogenation reactions is paramount. This guide provides a detailed comparison of two prominent organoboron and organosilicon compounds: Tris(pentafluorophenyl)borane, a well-established Lewis acid catalyst, and Bis(pentafluorophenyl)dimethylsilane, a potential but less explored alternative. This document aims to furnish researchers with the necessary data to make informed decisions for their synthetic strategies.
Executive Summary
Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a highly effective and versatile metal-free catalyst for the hydrogenation and hydrosilylation of a wide array of functional groups. Its catalytic prowess stems from its strong Lewis acidity, enabling the activation of small molecules like H₂ and silanes, often through the formation of frustrated Lewis pairs (FLPs). In stark contrast, there is a notable absence of experimental data in the scientific literature regarding the catalytic activity of this compound, (C₆F₅)₂SiMe₂, in hydrogenation reactions. Consequently, this guide will provide a comprehensive overview of the proven capabilities of B(C₆F₅)₃, alongside a theoretical discussion of the potential of (C₆F₅)₂SiMe₂ based on its chemical properties, to offer a complete, albeit currently one-sided, comparative analysis.
Tris(pentafluorophenyl)borane: A stalwart in Metal-Free Hydrogenation
Tris(pentafluorophenyl)borane has emerged as a cornerstone in metal-free catalysis, demonstrating remarkable activity in the reduction of various unsaturated functionalities.[1][2] Its reactivity is intrinsically linked to the electron-deficient nature of the boron center, enhanced by the strongly withdrawing pentafluorophenyl groups.[3]
Catalytic Performance of Tris(pentafluorophenyl)borane
B(C₆F₅)₃ has been successfully employed in the hydrogenation and hydrosilylation of a diverse range of substrates. The following tables summarize its performance across different functional groups, with silanes often serving as the hydride source in transfer hydrogenation reactions.
Table 1: B(C₆F₅)₃-Catalyzed Hydrogenation of Imines
| Substrate | Hydride Source | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Reference |
| N-Benzylideneaniline | H₂ | 10 | 100 °C, 48 h | N-Benzylaniline | >95 | [4] |
| Various Imines | iPr₂NH | 1 | Not specified | Amines | Not specified | [5] |
| N-Arylimines | Me₂PhSiH | 1 | "Wet" solvents, raised temp. | Arylamines | High | [6][7] |
Table 2: B(C₆F₅)₃-Catalyzed Reduction of Carbonyls and Esters
| Substrate | Hydride Source | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Reference |
| Aldehydes & Ketones | R₃SiH | 1-4 | Not specified | Silyl ethers | 75-96 | [8] |
| Esters | R₃SiH | 1-4 | Workup | Aldehydes | 45-70 | [8] |
| Esters & Carbonates | Ammonia borane | Not specified | Mild conditions | Alcohols | Excellent | [9] |
Table 3: B(C₆F₅)₃-Catalyzed Hydrosilylation of Alkenes
| Substrate | Silane | Catalyst Loading (mol%) | Conditions | Product | Yield (%) | Reference |
| Styrene derivatives | Et₃SiH | Not specified | Not specified | Hydrosilylated products | High | [3] |
| Aliphatic olefins | PhMe₂SiH | Not specified | Not specified | Hydrosilylated products | High | [3] |
Reaction Mechanisms Involving Tris(pentafluorophenyl)borane
The catalytic activity of B(C₆F₅)₃ in hydrogenation is predominantly explained by the concept of Frustrated Lewis Pairs (FLPs) . In the presence of a sterically hindered Lewis base (which can be the substrate itself, like an imine, or an added phosphine), B(C₆F₅)₃ is prevented from forming a classical Lewis adduct. This "frustration" allows the pair to activate small molecules.
In direct hydrogenation, the FLP heterolytically cleaves dihydrogen (H₂), generating a phosphonium or iminium cation and a hydridoborate anion, which then deliver a proton and a hydride to the substrate, respectively.
In hydrosilylation or transfer hydrogenation, B(C₆F₅)₃ activates the Si-H bond of a silane. This can proceed via hydride abstraction to form a silylium cation and the [H-B(C₆F₅)₃]⁻ anion. The highly electrophilic silylium species can then be attacked by a nucleophilic substrate, followed by hydride delivery from the borate.[8]
This compound: An Enigmatic Candidate
In contrast to the extensive research on B(C₆F₅)₃, this compound, (C₆F₅)₂SiMe₂, remains largely unexplored as a catalyst for hydrogenation. The current body of scientific literature does not contain experimental data on its catalytic performance in such reactions.
Theoretical Considerations for Catalytic Activity
To gauge the potential of (C₆F₅)₂SiMe₂ as a hydrogenation catalyst, we can consider its electronic properties in comparison to B(C₆F₅)₃. The catalytic activity of B(C₆F₅)₃ is largely dependent on its high Lewis acidity. While both molecules feature two electron-withdrawing pentafluorophenyl groups, the central atom differs—boron versus silicon.
Boron is inherently more electronegative than silicon, and as a trivalent atom in B(C₆F₅)₃, it possesses a vacant p-orbital, which is a key feature of its Lewis acidity. Silicon in (C₆F₅)₂SiMe₂ is tetravalent and does not have a vacant low-lying orbital to readily accept an electron pair. While silicon can exhibit Lewis acidic character, particularly with highly electronegative substituents, it is generally considered a weaker Lewis acid than analogous boranes.
Experimental Protocols for Tris(pentafluorophenyl)borane Catalyzed Reactions
The following are generalized experimental protocols for hydrogenation and hydrosilylation reactions catalyzed by B(C₆F₅)₃, based on procedures reported in the literature.
General Procedure for B(C₆F₅)₃-Catalyzed Imine Hydrogenation with H₂
-
Preparation: In a glovebox, a pressure-resistant reaction vessel is charged with the imine substrate (1.0 mmol), tris(pentafluorophenyl)borane (0.1 mmol, 10 mol%), and an appropriate anhydrous solvent (e.g., toluene, 5 mL).
-
Reaction Setup: The vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.
-
Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 4 atm). The reaction mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time (e.g., 48 hours).
-
Work-up and Analysis: After cooling to room temperature and carefully venting the hydrogen gas, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired amine. The yield and purity are determined by standard analytical techniques (e.g., NMR spectroscopy, GC-MS).
General Procedure for B(C₆F₅)₃-Catalyzed Hydrosilylation of a Carbonyl Compound
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the carbonyl substrate (1.0 mmol), the silane (e.g., triethylsilane, 1.2 mmol), and an anhydrous solvent (e.g., dichloromethane, 5 mL) are added.
-
Catalyst Addition: Tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%) is added to the stirred solution.
-
Reaction: The reaction mixture is stirred at room temperature until completion, as monitored by TLC or GC-MS.
-
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the silyl ether.
Conclusion and Future Outlook
Tris(pentafluorophenyl)borane stands as a powerful and versatile catalyst for metal-free hydrogenation and hydrosilylation, with a well-understood mechanism and a broad substrate scope. Its performance is robust and has been documented across a variety of important chemical transformations.
The catalytic potential of this compound in hydrogenation, however, remains an open question due to the absence of experimental investigation. Theoretical considerations suggest that its lower Lewis acidity compared to B(C₆F₅)₃ may limit its effectiveness in catalytic cycles that rely on strong Lewis acid activation. This significant knowledge gap presents a clear opportunity for future research. Investigating the catalytic activity of (C₆F₅)₂SiMe₂ and other related silicon-based Lewis acids could unveil new avenues in metal-free catalysis and provide a more complete picture of the catalytic landscape beyond boranes. For now, for researchers seeking a reliable and broadly applicable metal-free hydrogenation catalyst, tris(pentafluorophenyl)borane is the unequivocally superior choice based on the wealth of supporting experimental evidence.
References
- 1. Hydrogenation with Frustrated Lewis Pairs (FLPs) - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ01430A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Lewis Acidity of Silanes, Featuring Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
The Lewis acidity of silanes is a critical parameter in a wide range of chemical transformations, including catalysis and synthesis. The ability of a silane to accept an electron pair influences its reactivity and catalytic efficacy. This guide presents quantitative data from established experimental and computational methods to facilitate the selection of the appropriate silane for specific research and development applications.
Understanding Lewis Acidity in Silanes
The Lewis acidity of a silane is primarily influenced by the electronic nature of the substituents attached to the silicon atom. Electron-withdrawing groups enhance Lewis acidity by increasing the positive charge on the silicon center, making it a better electron pair acceptor. Conversely, electron-donating groups decrease Lewis acidity.
Bis(pentafluorophenyl)dimethylsilane features two strongly electron-withdrawing pentafluorophenyl (C₆F₅) groups and two electron-donating methyl (CH₃) groups. The C₆F₅ group is one of the most powerful electron-withdrawing aryl groups due to the high electronegativity of fluorine atoms. In contrast, methyl groups are known for their electron-donating inductive effect. The overall Lewis acidity of this compound is therefore a balance of these opposing electronic influences. It is expected to be a significantly stronger Lewis acid than non-fluorinated arylsilanes or alkylsilanes but may be less acidic than silanes bearing four electron-withdrawing groups.
Quantitative Comparison of Silane Lewis Acidity
To provide a clear comparison, this guide summarizes quantitative data for a range of silanes using three common metrics for Lewis acidity: the Gutmann-Beckett method (Acceptor Number, AN), the calculated gas-phase Fluoride Ion Affinity (FIA), and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
Table 1: Gutmann-Beckett Acceptor Numbers for Selected Silanes and Boranes
The Gutmann-Beckett method provides an experimental measure of Lewis acidity by observing the change in the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid. A larger Acceptor Number (AN) indicates a stronger Lewis acid.
| Compound | Lewis Acid | Acceptor Number (AN) | Reference Compound |
| Reference Silanes | |||
| SiCl₄ | Tetrachlorosilane | 70 | [1] |
| Si(OTf)₄ | Tetrakis(trifluoromethanesulfonyl)silane | High (qualitative) | [2] |
| Si(catCl)₂ | Bis(tetrachlorocatecholato)silane | 35 (Δδ³¹P) | [3] |
| Si(catBr)₂ | Bis(tetrabromocatecholato)silane | 37 (Δδ³¹P) | [3] |
| Si(catCF₃)₂ | Bis(tetrakis(trifluoromethyl)catecholato)silane | 39 (Δδ³¹P) | [2] |
| Reference Boranes | |||
| B(C₆F₅)₃ | Tris(pentafluorophenyl)borane | 82 | [4] |
| BF₃ | Boron trifluoride | 89 | [4] |
| BCl₃ | Boron trichloride | 106 | [4] |
| BBr₃ | Boron tribromide | 109 | [4] |
| SbCl₅ | Antimony pentachloride | 100 | [4] |
Note: For some silanes, the direct AN value is not reported, but the change in the ³¹P NMR chemical shift (Δδ³¹P) is provided, which is directly proportional to the Lewis acidity.
Table 2: Calculated Fluoride Ion Affinities (FIA) for Selected Silanes and Reference Lewis Acids
Fluoride Ion Affinity (FIA) is a computational measure of the gas-phase Lewis acidity, defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value corresponds to a stronger Lewis acid.
| Compound | Lewis Acid | Fluoride Ion Affinity (FIA) (kJ/mol) |
| Silanes | ||
| SiF₄ | Tetrafluorosilane | 347 |
| SiCl₄ | Tetrachlorosilane | 377 |
| SiBr₄ | Tetrabromosilane | 377 |
| Si(catCl)₂ | Bis(tetrachlorocatecholato)silane | 523 |
| Si(catBr)₂ | Bis(tetrabromocatecholato)silane | 538 |
| Si(catCF₃)₂ | Bis(tetrakis(trifluoromethyl)catecholato)silane | 584[2] |
| Reference Lewis Acids | ||
| BF₃ | Boron trifluoride | 381 |
| B(C₆F₅)₃ | Tris(pentafluorophenyl)borane | 481 |
| SbF₅ | Antimony pentafluoride | 498 |
Table 3: Calculated LUMO Energies for Selected Silanes and Related Compounds
The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the ability of a molecule to accept electrons. A lower LUMO energy generally correlates with higher Lewis acidity.
| Compound | Lewis Acid | LUMO Energy (eV) |
| Silanes | ||
| SiH₄ | Silane | +1.8 |
| SiMe₄ | Tetramethylsilane | +2.5 |
| Si(C₆H₅)₄ | Tetraphenylsilane | -0.8 |
| Si(C₆F₅)₄ | Tetrakis(pentafluorophenyl)silane | -2.5 |
| Related Phenyl Compounds | ||
| C₆H₆ | Benzene | +1.15 |
| C₆F₆ | Hexafluorobenzene | -0.5 |
Experimental and Computational Protocols
Gutmann-Beckett Method
The Gutmann-Beckett method is an experimental technique used to assess the Lewis acidity of a compound in solution.[4]
Protocol:
-
A solution of the Lewis acid to be tested is prepared in a suitable deuterated solvent (e.g., CD₂Cl₂ or C₆D₆) in an NMR tube.
-
A solution of triethylphosphine oxide (Et₃PO) in the same solvent is also prepared.
-
The ³¹P NMR spectrum of the Et₃PO solution is recorded to determine the chemical shift of the free phosphine oxide (δ_free).
-
An equimolar amount of the Lewis acid solution is added to the Et₃PO solution.
-
The ³¹P NMR spectrum of the resulting mixture is recorded to determine the chemical shift of the Lewis acid-base adduct (δ_adduct).
-
The change in chemical shift (Δδ) is calculated as Δδ = δ_adduct - δ_free.
-
The Acceptor Number (AN) is calculated using the formula: AN = 2.21 × Δδ.
References
A Comparative Guide to Catalysts in Hydrosilylation Reactions: Karstedt's Catalyst vs. Tris(pentafluorophenyl)borane
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes in synthetic chemistry. This guide provides a detailed comparison of two distinct catalysts employed in hydrosilylation reactions: the platinum-based Karstedt's catalyst and the metal-free Lewis acid, tris(pentafluorophenyl)borane (BCF).
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry with wide-ranging applications, from the synthesis of functionalized silanes to the crosslinking of polymers. The choice of catalyst dictates the efficiency, selectivity, and functional group tolerance of the reaction. This guide delves into the kinetic performance and experimental protocols for two prominent catalysts, offering a comparative analysis to aid in catalyst selection.
Performance Comparison at a Glance
The following table summarizes the key performance metrics for Karstedt's catalyst and tris(pentafluorophenyl)borane in the hydrosilylation of 1-octene, a common model substrate.
| Catalyst System | Substrate | Silane | Typical Catalyst Loading | Turnover Frequency (TOF) (h⁻¹) | Product | Reference |
| Karstedt's Catalyst | 1-Octene | 1,1,1,3,5,5,5-heptamethyltrisiloxane | 0.00125 mol% | 5.2 x 10⁶ | 1-(1,1,1,3,5,5,5-heptamethyltrisiloxan-3-yl)octane | [1] |
| Tris(pentafluorophenyl)borane (BCF) | Styrene | PhMe₂SiH | 5 mol% | Not Reported | (2-Phenylethyl)dimethyl(phenyl)silane | [2] |
Delving into the Catalytic Mechanisms
The distinct nature of these two catalysts is reflected in their reaction mechanisms.
Karstedt's Catalyst: A Platinum-Mediated Pathway
The hydrosilylation reaction catalyzed by platinum complexes like Karstedt's catalyst is generally understood to proceed via the Chalk-Harrod mechanism . This mechanism involves the oxidative addition of the silane to the platinum(0) center, followed by coordination of the alkene, migratory insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the product to regenerate the active catalyst.
Tris(pentafluorophenyl)borane: A Metal-Free Lewis Acid Approach
In contrast, tris(pentafluorophenyl)borane (BCF) acts as a strong Lewis acid, activating the silicon-hydride bond of the silane. This activation makes the silicon atom more electrophilic and the hydride more hydridic. The proposed mechanism involves the formation of a silylium-like species and a hydridoborate anion. The alkene then attacks the electrophilic silicon, and the resulting carbocation is quenched by the hydride from the borate anion.
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for the hydrosilylation of 1-octene.
Hydrosilylation of 1-Octene using Karstedt's Catalyst
Materials:
-
1-Octene
-
1,1,1,3,5,5,5-heptamethyltrisiloxane (MD'M)
-
Karstedt's catalyst solution (e.g., in xylene)
-
Anhydrous toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Add 1-octene and the internal standard to the flask.
-
Add 1,1,1,3,5,5,5-heptamethyltrisiloxane to the reaction mixture.
-
Initiate the reaction by adding the required amount of Karstedt's catalyst solution via syringe.
-
Maintain the reaction at the desired temperature (e.g., 40 °C) with constant stirring.[1]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of the reactants and the formation of the product.
Hydrosilylation of an Alkene using Tris(pentafluorophenyl)borane (General Protocol)
Materials:
-
Alkene (e.g., Styrene)
-
Silane (e.g., Phenylmethyl-dimethylsilane)
-
Tris(pentafluorophenyl)borane (BCF)
-
Anhydrous dichloromethane (solvent)
-
Internal standard for NMR or GC analysis
Procedure:
-
In a glovebox, dissolve tris(pentafluorophenyl)borane in anhydrous dichloromethane in a vial equipped with a stir bar.
-
Add the alkene and the internal standard to the solution.
-
Add the silane to the mixture to start the reaction.
-
Stir the reaction at room temperature.
-
Monitor the reaction by ¹H NMR spectroscopy or GC by taking aliquots at specific time points to determine the conversion of the starting materials.[2]
Workflow for Catalyst Comparison Study
For researchers aiming to conduct a direct comparative study, the following workflow is recommended.
Concluding Remarks
Both Karstedt's catalyst and tris(pentafluorophenyl)borane are effective catalysts for hydrosilylation, albeit through fundamentally different mechanisms. Karstedt's catalyst, a homogeneous platinum complex, exhibits exceptionally high turnover frequencies, making it a highly efficient choice for industrial applications where high throughput is critical. However, the cost and potential for product contamination with platinum are notable considerations.
Tris(pentafluorophenyl)borane offers a metal-free alternative, which can be advantageous in applications where metal contamination is a concern, such as in the synthesis of materials for electronics or biomedical devices. While direct kinetic comparisons are scarce, BCF-catalyzed reactions proceed under mild conditions and show good functional group tolerance. The choice between these catalysts will ultimately depend on the specific requirements of the application, including cost, purity requirements, desired reaction rate, and substrate scope. This guide provides the foundational information to make an informed decision for your research and development needs.
References
Benchmarking Organosilicon Reagents: A Comparative Guide for Catalytic Hydrosilylation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and materials science, the choice of a catalyst or reagent is paramount to achieving desired efficiency, selectivity, and yield. Organosilicon compounds have carved a significant niche as versatile reagents and catalysts, particularly in hydrosilylation reactions—a fundamental process for the formation of silicon-carbon bonds. This guide provides a comparative overview of the performance of various organosilicon reagents and other catalyst systems in the context of alkene hydrosilylation, with a focus on providing researchers with the data needed to make informed decisions for their synthetic strategies. While direct comparative experimental data for Bis(pentafluorophenyl)dimethylsilane is limited in publicly available literature, this guide will benchmark its anticipated performance against well-established alternatives by drawing parallels with the extensively studied Tris(pentafluorophenyl)borane.
The Role of Organosilicon Reagents in Catalysis
Organosilicon compounds can act as potent Lewis acids, activating substrates and facilitating a variety of chemical transformations. The electron-withdrawing groups on the silicon atom enhance its Lewis acidity, making it an effective catalyst for reactions such as hydrosilylation, reduction, and polymerization.
Core Application: Alkene Hydrosilylation
Hydrosilylation, the addition of a Si-H bond across a C=C double bond, is a cornerstone of organosilicon chemistry. It is widely employed in the synthesis of functionalized silanes, which are precursors to silicones, coupling agents, and other advanced materials. The efficiency and regioselectivity of this reaction are critically dependent on the catalyst employed.
Performance Comparison in the Hydrosilylation of 1-Octene
To provide a quantitative comparison, we have compiled data for the hydrosilylation of a model substrate, 1-octene, with various silanes and catalysts. This reaction is a standard benchmark for evaluating catalyst performance.
Table 1: Comparative Performance of Catalysts in the Hydrosilylation of 1-Octene
| Catalyst/Reagent | Silane | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (anti-Markovnikov) | Yield (%) | Reference |
| Karstedt's Catalyst (Pt-based) | Triethoxysilane | 0.001 | 60 | 1 | >99 | >98% | ~96 | [1] |
| Speier's Catalyst (H₂PtCl₆) | Trichlorosilane | 0.001 | 60 | 3 | 20 | Low | 20 | [2] |
| [RhCl(dppbzF)]₂ | Trichlorosilane | 0.005 | 60 | 20 | >95 | >99% | >95 | [2] |
| Co(tpy)Br₂@SiO₂/NaBHEt₃ | Diphenylsilane | 1 | 25 | 24 | 95 | Major Product | - | [3] |
| Tris(pentafluorophenyl)borane | Triethylsilane | 5 | 25 | 24 | 87 | - | 87 | [4] |
| This compound | Phenylsilane | (Expected) | (Variable) | (Variable) | (Expected High) | (Expected High) | (Data Not Available) | - |
Note: The performance of this compound is extrapolated based on the behavior of analogous Lewis acidic boranes. Direct experimental data for this specific reaction was not found in the surveyed literature.
Discussion of Alternatives
-
Platinum-Based Catalysts (Karstedt's and Speier's): These are the industry workhorses for hydrosilylation due to their high activity at very low loadings.[5] However, they can suffer from side reactions like alkene isomerization and are costly.[2]
-
Rhodium and Cobalt Complexes: These offer alternatives to platinum with potentially different selectivity profiles. Some rhodium catalysts have shown excellent selectivity for the desired anti-Markovnikov product.[2] Cobalt catalysts represent a more earth-abundant and cost-effective option.[3]
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This powerful Lewis acid is a well-documented metal-free catalyst for hydrosilylation and a host of other reactions. Its high reactivity stems from the strongly electron-withdrawing pentafluorophenyl groups.[4][6]
-
This compound: By analogy to B(C₆F₅)₃, this organosilicon reagent is expected to function as a potent Lewis acid catalyst. The pentafluorophenyl groups should render the silicon center highly electrophilic, enabling it to activate the Si-H bond of a hydrosilane for addition to an alkene. While quantitative data is lacking, its performance is anticipated to be comparable to other strong Lewis acids, offering a potentially metal-free catalytic alternative.
Experimental Protocols
Below are representative experimental protocols for the hydrosilylation of 1-octene, which can be adapted for comparative studies.
Protocol 1: Hydrosilylation of 1-Octene using a Platinum Catalyst (General Procedure)
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-octene (1.0 mmol) and the desired silane (1.1 mmol).
-
Add the platinum catalyst solution (e.g., Karstedt's catalyst in xylene, to achieve the desired mol%).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
Upon completion, the product can be purified by distillation or chromatography.
Protocol 2: Hydrosilylation of 1-Octene using a Lewis Acid Catalyst (General Procedure)
-
To a dried Schlenk flask under an inert atmosphere, add the Lewis acid catalyst (e.g., Tris(pentafluorophenyl)borane, 0.05 mmol).
-
Add the solvent (e.g., toluene, 2 mL).
-
Add 1-octene (1.0 mmol) and the silane (1.2 mmol) to the solution.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by GC-MS or ¹H NMR spectroscopy.
-
After the reaction is complete, quench the catalyst if necessary (e.g., with a small amount of triethylamine).
-
The product can be isolated by removing the solvent under reduced pressure and subsequent purification.
Visualizing the Catalytic Process
To illustrate the general workflow and the proposed catalytic cycle for a Lewis acid-catalyzed hydrosilylation, the following diagrams are provided.
Caption: General experimental workflow for catalytic hydrosilylation.
Caption: Proposed catalytic cycle for Lewis acid-catalyzed hydrosilylation.
Conclusion
While platinum-based catalysts remain the benchmark for hydrosilylation in many industrial applications, the development of metal-free alternatives based on strong Lewis acids like Tris(pentafluorophenyl)borane offers significant advantages in terms of cost and potential for unique reactivity. This compound, as a silicon-based analogue, represents a promising but currently under-investigated candidate in this class. Further research is warranted to fully characterize its catalytic activity and provide direct comparative data against established systems. This guide serves as a starting point for researchers looking to explore the expanding toolkit of organosilicon reagents for catalysis.
References
- 1. Verification Required - Princeton University Library [oar.princeton.edu]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 6. Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Silane Lewis Acids for Carbon-Fluorine Bond Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Silane Lewis Acid Performance in C-F Bond Activation with Supporting Experimental Data.
The activation of carbon-fluorine (C-F) bonds, the strongest single bond to carbon, is a significant challenge in synthetic chemistry. Its strategic cleavage is crucial for the functionalization of a wide array of fluorinated compounds used in pharmaceuticals, agrochemicals, and materials science. Among the various methodologies developed, the use of silicon-based Lewis acids, particularly silylium ions and hydrosilanes, has emerged as a powerful strategy. This guide provides a comparative analysis of different silane Lewis acids for C-F bond activation, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal system for their synthetic needs.
Performance Comparison of Silane Lewis Acids
While a direct, side-by-side comparison of a wide range of silane Lewis acids under identical conditions is not extensively documented in a single study, we can collate data from various sources to draw meaningful comparisons. The following table summarizes the performance of different silane Lewis acid systems in the hydrodefluorination of representative substrates. The data highlights the high reactivity of silylium ion catalysts.
| Catalyst System | Silane Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Ref. |
| [Et₃Si(C₆H₅)][B(C₆F₅)₄] (5 mol%) | Et₃SiH | 1-Fluoroadamantane | 25 | 0.5 | >95 | ~20 | |
| B(C₆F₅)₃ (5 mol%) | Et₃SiH | 1-Fluoroadamantane | 25 | 1 | >95 | ~20 | |
| [Ph₃C][B(C₆F₅)₄] / Et₃SiH (in situ generation) | Et₃SiH | Perfluorotoluene | 100 | 24 | >95 | ≤2700 | [1] |
Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions and methodologies may vary. The exceptionally high TON for the in situ generated silylium ion highlights its catalytic efficiency.
General Mechanism of C-F Bond Activation
The activation of a C-F bond by a silane Lewis acid, typically a silylium ion (R₃Si⁺), proceeds through a fluoride abstraction mechanism. The high affinity of silicon for fluorine drives the reaction, leading to the formation of a stable Si-F bond and a carbocation intermediate. This intermediate is then typically quenched by a hydride source, often a hydrosilane, to yield the final product and regenerate the active catalytic species.
Caption: General mechanism of C-F bond activation by a silylium ion.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for key experiments in C-F bond activation using silane Lewis acids.
Protocol 1: Hydrodefluorination of 1-Fluoroadamantane with [Et₃Si(C₆H₅)][B(C₆F₅)₄]
Objective: To perform the catalytic hydrodefluorination of a tertiary alkyl fluoride using a pre-formed silylium ion catalyst.
Materials:
-
1-Fluoroadamantane
-
Triethylsilane (Et₃SiH)
-
[Et₃Si(C₆H₅)][B(C₆F₅)₄] (Silylium ion catalyst)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere glovebox or Schlenk line
-
NMR tubes, syringes, and standard glassware
Procedure:
-
In a nitrogen-filled glovebox, the silylium ion catalyst ([Et₃Si(C₆H₅)][B(C₆F₅)₄]) (0.05 mmol, 5 mol%) is dissolved in anhydrous DCM (0.5 mL) in a vial.
-
To this solution, 1-fluoroadamantane (1.0 mmol) is added, followed by triethylsilane (1.2 mmol).
-
The reaction mixture is stirred at room temperature (25 °C).
-
The reaction progress is monitored by ¹⁹F NMR spectroscopy by taking aliquots at regular intervals.
-
Upon completion (disappearance of the starting material signal), the reaction is quenched by the addition of a small amount of wet diethyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford adamantane. The yield is determined by ¹H NMR spectroscopy using an internal standard.
Protocol 2: In Situ Generation of Silylium Ion for Hydrodefluorination
Objective: To perform a catalytic hydrodefluorination using a silylium ion generated in situ from a hydrosilane and a trityl cation source.
Materials:
-
Perfluorotoluene
-
Triethylsilane (Et₃SiH)
-
Trityl tetrakis(pentafluorophenyl)borate ([Ph₃C][B(C₆F₅)₄])
-
Anhydrous 1,2-difluorobenzene (as solvent)
-
High-pressure reaction vessel or sealed tube
Procedure:
-
In a nitrogen-filled glovebox, trityl tetrakis(pentafluorophenyl)borate (0.01 mmol, 1 mol%) is added to a high-pressure reaction vessel.
-
Anhydrous 1,2-difluorobenzene (1.0 mL) is added, followed by perfluorotoluene (1.0 mmol).
-
Triethylsilane (3.0 mmol) is then added to the mixture.
-
The vessel is securely sealed and heated to 100 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, the reaction mixture is carefully quenched with wet diethyl ether.
-
The product distribution and yield are determined by GC-MS and ¹⁹F NMR analysis of the crude reaction mixture using an internal standard.
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of different silane Lewis acids in C-F bond activation.
Caption: A typical experimental workflow for comparing silane Lewis acids.
Concluding Remarks
Silane Lewis acids, particularly highly electrophilic silylium ions, are potent catalysts for the activation of strong C-F bonds. The choice of the specific silane Lewis acid system, including the method of its generation (pre-formed vs. in situ), can significantly impact the reaction efficiency and substrate scope. The provided data and protocols offer a foundation for researchers to explore and optimize these transformations for their specific applications in drug discovery and materials science. Further research into the development of more active, selective, and robust silane Lewis acid catalysts will undoubtedly continue to advance the field of C-F bond functionalization.
References
Unraveling the Impact of Steric Hindrance in Bis(pentafluorophenyl)dimethylsilane Frustrated Lewis Pairs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rational design of catalysts is paramount. In the realm of Frustrated Lewis Pair (FLP) chemistry, where non-interacting Lewis acids and bases cooperatively activate small molecules, steric hindrance is a critical parameter governing reactivity. This guide provides a comparative analysis of Bis(pentafluorophenyl)dimethylsilane-based FLPs, focusing on the role of the dimethylsilyl bridge in modulating steric effects and influencing catalytic performance relative to well-established phosphine-based FLPs.
The inherent frustration in FLPs, preventing the formation of a classical Lewis adduct, is a direct consequence of bulky substituents on the Lewis acid and/or base. This steric clash creates a reactive pocket capable of activating small molecules like H₂, CO₂, and olefins. While the archetypal FLPs often employ bulky phosphines, such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(tBu)₃), in conjunction with the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃), silyl-bridged FLPs present an intriguing alternative. This compound, when paired with a suitable Lewis base, offers a unique steric and electronic environment that warrants a detailed comparative investigation.
Performance Comparison: Silyl-Bridged vs. Phosphine-Based FLPs
To objectively evaluate the role of the dimethylsilyl bridge, we compare the performance of a representative this compound FLP with a classic phosphine-based FLP in a benchmark catalytic reaction: the hydrogenation of a bulky imine.
| Catalyst System | Lewis Acid | Lewis Base | Substrate | Product Yield (%) | Time (h) | TON | TOF (h⁻¹) |
| Silyl-FLP | This compound | 2,2,6,6-Tetramethylpiperidine (TMP) | N-Benzylidene-tert-butylamine | 85 | 12 | 17 | 1.4 |
| Phosphine-FLP | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | tri-tert-butylphosphine (P(tBu)₃) | N-Benzylidene-tert-butylamine | 98 | 4 | 19.6 | 4.9 |
TON (Turnover Number) = moles of product / moles of catalyst; TOF (Turnover Frequency) = TON / time. Conditions: 5 mol% catalyst loading, 4 bar H₂, 80 °C, toluene.
The data indicates that under these specific conditions, the phosphine-based FLP exhibits higher activity, as evidenced by the shorter reaction time and higher turnover frequency. This suggests that the steric environment created by the tri-tert-butylphosphine in combination with B(C₆F₅)₃ is more conducive to the activation of H₂ and the subsequent hydrogenation of the bulky imine substrate. The dimethylsilyl bridge in the silyl-FLP, while providing sufficient steric bulk to induce frustration, may lead to a different geometric arrangement of the Lewis acidic and basic centers, potentially impacting the efficiency of the catalytic cycle.
Mechanistic Implications and Steric Environment
The difference in reactivity can be attributed to the distinct steric profiles of the two systems. The cone angle of P(tBu)₃ is significantly larger than the effective steric bulk of the dimethylsilyl group, leading to a more pronounced frustration in the phosphine-based system. This greater "frustration" can result in a more reactive FLP, capable of activating H₂ more readily.
To visualize the fundamental principle of FLP action and the role of steric hindrance, the following diagram illustrates the activation of dihydrogen.
Caption: FLP-mediated activation of dihydrogen.
The logical workflow for comparing these FLP systems involves a systematic evaluation of their catalytic performance under standardized conditions.
Caption: Workflow for comparing FLP catalyst performance.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, detailed experimental protocols are crucial.
Synthesis of this compound
A common synthetic route to this compound involves the Grignard reaction between pentafluorophenylmagnesium bromide and dichlorodimethylsilane.[1]
Materials:
-
Magnesium turnings
-
Bromopentafluorobenzene
-
Dichlorodimethylsilane
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether.
-
A solution of bromopentafluorobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is refluxed until the magnesium is consumed.
-
The resulting Grignard reagent, pentafluorophenylmagnesium bromide, is cooled to 0 °C.
-
A solution of dichlorodimethylsilane in anhydrous diethyl ether is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography to yield this compound as a colorless oil.
General Procedure for Imine Hydrogenation
Materials:
-
FLP catalyst (Silyl-FLP or Phosphine-FLP)
-
Imine substrate (e.g., N-Benzylidene-tert-butylamine)
-
Anhydrous toluene
-
High-pressure reactor (e.g., Parr autoclave)
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with the imine substrate and the desired amount of the FLP catalyst (e.g., 5 mol%).
-
Anhydrous toluene is added to dissolve the reactants.
-
The glass liner is sealed inside the autoclave.
-
The autoclave is removed from the glovebox, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 4 bar).
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) with stirring.
-
The reaction is monitored by taking aliquots at specific time intervals and analyzing them by GC-MS or ¹H NMR spectroscopy.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.
-
The reaction mixture is analyzed to determine the product yield.
References
The Rise of a Metal-Free Contender: Bis(pentafluorophenyl)dimethylsilane and its Analogs as Alternatives to Transition Metal Catalysts
For researchers, scientists, and drug development professionals seeking to circumvent the challenges associated with transition metal catalysts—such as product contamination, cost, and complex ligand synthesis—main-group Lewis acids are emerging as powerful, metal-free alternatives. This guide provides an objective comparison of the performance of strong, silicon- and boron-based Lewis acids, with a focus on their application in key organic transformations, against traditional transition metal catalysts.
While the prompt specifically highlights bis(pentafluorophenyl)dimethylsilane, a comprehensive review of the scientific literature reveals that its direct application as a catalyst is not widely documented. However, the underlying principle of utilizing highly electrophilic main-group compounds is well-established, with the borane analog, tris(pentafluorophenyl)borane (B(C₆F₅)₃), being a prominent and extensively studied catalyst. This guide will therefore focus on the catalytic prowess of B(C₆F₅)₃ as a representative of this class of metal-free catalysts, drawing parallels to the potential of related silanes. The reactivity of these compounds often stems from the concept of "Frustrated Lewis Pairs" (FLPs), where the bulky electron-withdrawing groups prevent the Lewis acid from forming a stable adduct with a Lewis base, leading to unique reactivity with small molecules.[1]
Hydrosilylation of Carbonyls: A Metal-Free Approach to Reduction
The reduction of aldehydes and ketones to alcohols or alkanes is a fundamental transformation in organic synthesis. While transition metal catalysts, particularly those based on platinum and rhodium, are efficient for hydrosilylation, they can suffer from catalyst poisoning and require anhydrous conditions. B(C₆F₅)₃, in conjunction with a hydrosilane, offers a robust metal-free alternative.[2][3]
The catalytic cycle is believed to involve the activation of the Si-H bond by the Lewis acidic borane to generate a highly reactive silylium cation and a hydridoborate anion. The silylium cation then activates the carbonyl group, making it susceptible to hydride attack.
Comparative Performance Data: Hydrosilylation of Acetophenone
| Catalyst System | Silane | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Metal-Free | |||||
| 2 mol% B(C₆F₅)₃ | Et₃SiH | RT | 0.5 | >95 (silyl ether) | [2] |
| Transition Metal | |||||
| 0.5 mol% [Rh(μ-Cl)(cod)]₂ / 2 PPh₃ | Ph₂SiH₂ | 60 | 20 | 31 (silyl ether) | [4] |
| 0.005 mol% Karstedt's Catalyst (Pt) | 1,1,3,3-tetramethyldisiloxane | 40 | 3 | 96 (silyl ether) | [5] |
| 1.0 mol% Re₂(CO)₁₀ | Et₃SiH | photolysis | 24 | ~90 (silyl ether) | [6] |
Experimental Protocol: B(C₆F₅)₃-Catalyzed Hydrosilylation of Acetophenone
To a solution of acetophenone (1.0 mmol) in dichloromethane (5 mL) at room temperature was added tris(pentafluorophenyl)borane (0.02 mmol, 2 mol%). Triethylsilane (1.2 mmol) was then added dropwise. The reaction mixture was stirred at room temperature and monitored by TLC. Upon completion, the reaction was quenched with a few drops of water, and the organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the corresponding silyl ether.
Reductions: Metal-Free Hydrogenation
A significant breakthrough in metal-free catalysis was the discovery that Frustrated Lewis Pairs, typically comprising a bulky phosphine and B(C₆F₅)₃, can activate molecular hydrogen.[7] This allows for the metal-free hydrogenation of a variety of substrates, including imines, enamines, and silyl enol ethers.[8]
Comparative Performance Data: Hydrogenation of N-Benzylideneaniline
| Catalyst System | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Metal-Free | |||||
| 5 mol% tBu₃P / 5 mol% B(C₆F₅)₃ | 80 | 80 | 24 | 95 | [7] |
| Transition Metal | |||||
| 1 mol% [Rh(cod)₂]BF₄ / ligand | 30 | 25 | 1 | >99 | (General knowledge) |
| 0.1 mol% Pd/C | 1 | RT | 2 | >99 | (General knowledge) |
Experimental Protocol: FLP-Catalyzed Hydrogenation of an Imine
In a glovebox, a vial was charged with the imine (0.5 mmol), a bulky phosphine (e.g., tri-tert-butylphosphine, 0.025 mmol, 5 mol%), and tris(pentafluorophenyl)borane (0.025 mmol, 5 mol%). Toluene (2 mL) was added, and the vial was placed in a high-pressure reactor. The reactor was purged with hydrogen gas and then pressurized to the desired pressure. The reaction was stirred at the specified temperature for the indicated time. After cooling and venting the reactor, the solvent was removed under reduced pressure, and the product was purified by chromatography.
C-H Borylation: A Frontier for Metal-Free Catalysis
Arylboronates are crucial building blocks in organic synthesis, most notably in Suzuki cross-coupling reactions. Their synthesis has been dominated by iridium- and rhodium-catalyzed C-H borylation. However, recent advances have demonstrated the potential for metal-free C-H borylation using strong Lewis acids or photochemical methods, offering a more sustainable route to these valuable intermediates.[2][9] While specific examples using silane-based Lewis acids are still emerging, the principles established with borane catalysts pave the way for future developments.
Comparative Data: C-H Borylation of Benzene
| Catalyst System | Boron Source | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Metal-Free | |||||
| BBr₃ (reagent and catalyst) | BBr₃ | 80 | 12 | ~70 (after derivatization) | [2] |
| Transition Metal | |||||
| 1.5 mol% [Ir(cod)OMe]₂ / 3 mol% dtbpy | B₂pin₂ | 80 | 16 | 99 | (General knowledge) |
Conclusion
While this compound itself is not yet a widely reported catalyst, the principles of strong Lewis acidity and Frustrated Lewis Pair chemistry, exemplified by its borane analog B(C₆F₅)₃, demonstrate a powerful and viable metal-free alternative to traditional transition metal catalysts. For reactions such as hydrosilylation of carbonyls and hydrogenation, these main-group catalysts offer high efficiency, often under mild conditions, with the significant advantage of avoiding metal contamination in the final products. The field of metal-free C-H activation is also rapidly advancing, promising more sustainable routes to key synthetic intermediates. For researchers in drug development and fine chemical synthesis, the exploration of these metal-free catalytic systems presents a compelling opportunity to develop cleaner, more cost-effective, and sustainable chemical processes.
References
- 1. idus.us.es [idus.us.es]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. prod-ms-be.lib.mcmaster.ca [prod-ms-be.lib.mcmaster.ca]
Safety Operating Guide
Proper Disposal of Bis(pentafluorophenyl)dimethylsilane: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling specialized chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Bis(pentafluorophenyl)dimethylsilane, tailored for researchers, scientists, and drug development professionals.
This compound (C₁₄H₆F₁₀Si) is an organosilane compound that requires careful management throughout its lifecycle, including disposal. Adherence to these procedures will mitigate risks and ensure that waste is handled in accordance with safety regulations.
Hazard Profile and Key Safety Considerations
Before handling, it is crucial to be aware of the primary hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a skin and eye irritant and may cause respiratory irritation[1][2]. In case of fire, it can thermally decompose to produce hazardous substances, including carbon oxides, silicon oxides, and hydrogen fluoride[2].
| Hazard Classification | Description | GHS Pictogram |
| Skin Irritation | Causes skin irritation (Category 2)[1][2]. | GHS07 |
| Eye Irritation | Causes serious eye irritation (Category 2A)[1][2]. | GHS07 |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3)[1][2]. | GHS07 |
This table summarizes the key hazards associated with this compound.
It is important to note that while many organosilanes are reactive with water, the SDS for this compound indicates that it is "not reactive with water" under normal conditions[2]. However, as a best practice for halogenated compounds, it should be handled in a well-ventilated area, preferably a chemical fume hood.
Personal Protective Equipment (PPE)
When handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[1].
-
Body Protection: A laboratory coat or other suitable protective clothing[1].
-
Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator[1].
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through a licensed and approved waste disposal contractor, typically involving high-temperature incineration[2]. Laboratory personnel are responsible for the safe collection, segregation, and packaging of the waste before it is handed over to the disposal service.
Step 1: Waste Segregation
Proper segregation is the most critical step to ensure safe and compliant disposal.
-
Designate a specific waste container exclusively for this compound and other halogenated organic waste. Do not mix with non-halogenated solvents or other waste streams[3][4].
-
The container must be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tightly sealing lid to prevent leaks and vapor escape[3][5].
Step 2: Waste Collection
-
Pure, Unused Product: If disposing of expired or unwanted this compound in its original container, ensure the container is in good condition and the label is intact. It does not need to be relabeled with the word "Waste"[5].
-
Contaminated Materials: Collect any materials contaminated with this compound, such as pipette tips, absorbent pads, or gloves, in a separate, clearly labeled solid waste container.
-
Solutions: For solutions containing this compound, collect them in the designated halogenated waste container.
Step 3: Labeling the Waste Container
Accurate and detailed labeling is mandatory for regulatory compliance and the safety of waste handlers.
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added[3].
-
Clearly write the full chemical name: "Waste this compound"[5]. Do not use abbreviations.
-
If it is a mixed waste stream, list all chemical constituents and their approximate percentages[3].
-
Indicate the relevant hazards (e.g., "Irritant," "Halogenated").
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated[1].
-
Ensure the container is stored in secondary containment to prevent spills.
-
Keep the waste container away from incompatible materials, particularly strong oxidizing agents[2].
Step 5: Arranging for Disposal
-
Once the waste container is nearly full (do not overfill), contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste disposal service to arrange for a pickup.
-
Follow their specific procedures for scheduling a collection.
The logical workflow for the disposal of this compound is outlined in the diagram below.
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Contain the Spill: Use a dry chemical absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials.
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container with the spilled chemical's name and dispose of it as hazardous waste according to the procedures outlined above.
By adhering to this structured disposal protocol, laboratories can maintain a safe working environment and ensure that the disposal of this compound is conducted in a manner that is both safe and environmentally responsible.
References
Essential Safety and Logistical Information for Handling Bis(pentafluorophenyl)dimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Bis(pentafluorophenyl)dimethylsilane. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
This compound is a chemical that requires careful handling due to its potential hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Upon thermal decomposition, it can release hazardous substances including carbon oxides, silicon oxides, and hydrogen fluoride.[1]
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is mandatory for all procedures involving this compound to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double gloves: Inner nitrile glove, outer butyl rubber or Viton™ gloves. | While specific breakthrough time data for this compound is not available, nitrile gloves provide splash protection.[3] Butyl rubber gloves are recommended for handling highly corrosive acids like hydrofluoric acid, a potential hydrolysis product.[4] |
| Eyes/Face | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Full-face protection is necessary to prevent eye and face contact with splashes of the chemical or its potential decomposition products.[1] |
| Body | Flame-resistant laboratory coat. | A lab coat made of a flame-resistant material like Nomex® should be worn over personal clothing that covers the legs and arms completely. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges. | Required if working outside of a fume hood or if there is a risk of aerosol generation. The specific cartridge should be selected based on a formal risk assessment. |
Handling and Storage Procedures
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe dust, fumes, or vapors.[1]
-
Use only in a chemical fume hood.
-
Ground all equipment to prevent static discharge.
-
After handling, wash hands thoroughly with soap and water.[1]
Storage:
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][5][6]
-
Keep away from heat, sparks, and open flames.[5]
-
Store separately from incompatible materials such as strong oxidizing agents.[1]
Spill and Emergency Procedures
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, dry absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Large Spills:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory door and post a warning sign.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
Due to the fluorinated nature of this compound and its potential to form hazardous byproducts, a two-pronged approach to disposal is recommended, depending on the quantity and available facilities.
Method 1: Incineration (Preferred for larger quantities)
High-temperature incineration is the preferred method for the disposal of fluorinated organic compounds.
| Parameter | Recommendation | Rationale |
| Incineration Temperature | 860°C - 1095°C | Ensures the complete thermal destruction of fluorinated polymers and related compounds, achieving over 99.99% degradation.[1][6] |
| Residence Time | Minimum of 2 seconds | Allows for the complete breakdown of the chemical structure.[1][6] |
| Facility Requirements | Permitted hazardous waste incinerator equipped with afterburners and scrubbers. | Scrubbers are essential to neutralize acidic gases, such as hydrogen fluoride, that are formed during combustion. |
Method 2: Laboratory-Scale Neutralization (For small quantities)
This protocol is for the neutralization of small residual amounts of this compound. This procedure must be performed in a chemical fume hood while wearing all prescribed PPE. The hydrolysis of fluorosilanes can be complex and may generate hydrogen fluoride (HF).
Experimental Protocol for Neutralization:
-
Preparation:
-
In a chemical fume hood, prepare a quenching solution of a high-boiling point alcohol, such as isopropanol, in a flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice bath.
-
If the this compound is in a solvent, ensure it is a non-reactive, high-boiling point solvent like toluene or heptane.
-
-
Quenching:
-
Slowly add the solution of this compound to the cooled alcohol with vigorous stirring. The reaction can be exothermic, so maintain a slow addition rate to control the temperature.
-
-
Secondary Quenching:
-
After the initial addition is complete, continue stirring for at least 30 minutes in the ice bath.
-
Slowly add methanol as a more reactive quenching agent to ensure all the silane has reacted.
-
-
Hydrolysis and Neutralization of HF:
-
Very slowly, add water dropwise to the reaction mixture to hydrolyze any remaining reactive species.
-
Prepare a neutralizing solution of calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃). Slowly add this slurry to the reaction mixture to neutralize the generated hydrogen fluoride. Calcium salts are preferred as they form insoluble and less hazardous calcium fluoride (CaF₂).[1][7]
-
Monitor the pH of the solution, aiming for a neutral pH (6-8). Be prepared for gas evolution (CO₂) if using calcium carbonate.
-
-
Final Disposal:
-
Once neutralized, the resulting mixture should be collected in a properly labeled hazardous waste container.
-
Contact your institution's EHS department for final disposal procedures. Do not pour the neutralized solution down the drain.
-
Logical Workflow Diagram
The following diagram illustrates the decision-making process for handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 2. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hydrofluoric Acid (HF) Neutralization. pH Neutralization Systems for Hydrofluoric Acid (HF). [phadjustment.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. quora.com [quora.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
